molecular formula C6H7ClN2S B2469819 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine CAS No. 1343398-23-1

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Cat. No.: B2469819
CAS No.: 1343398-23-1
M. Wt: 174.65
InChI Key: RRJACBXMCOBFBI-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2S and its molecular weight is 174.65. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methyl-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJACBXMCOBFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine: Orthogonal Reactivity and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, highly functionalized pyrimidines serve as privileged scaffolds. 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine is a critical, densely substituted heterocyclic building block. Its strategic arrangement of a chloro leaving group, a sterically tuning methyl group, and a chemically malleable methylsulfanyl (methylthio) group provides a platform for highly regioselective, orthogonal functionalization. This whitepaper details the structural reactivity, mechanistic pathways, and self-validating experimental protocols required to leverage this compound in advanced drug discovery, particularly in the synthesis of kinase inhibitors and targeted covalent warheads.

Chemical Identity & Core Identifiers

To ensure rigorous tracking across chemical inventories and literature, the core identifiers and physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine
Common Synonyms 4-chloro-5-methyl-6-(methylthio)pyrimidine
CAS Registry Number 1343398-23-1 [1]
Molecular Formula C₆H₇ClN₂S
Molecular Weight 174.65 g/mol
SMILES Cc1c(Cl)ncnc1SC
Appearance Solid (Typical API intermediate grade)

Structural Biology & Reactivity Profile

The synthetic utility of 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine stems from the inherent electron deficiency of the pyrimidine ring, which is exacerbated by the electronegative nitrogen atoms. This electronic landscape primes the C4 and C6 positions for Nucleophilic Aromatic Substitution (SNAr) [3].

However, the true value of this specific scaffold lies in its orthogonal reactivity :

  • The C4-Chloro Group: Chloride is an excellent leaving group in SNAr reactions. Because it is directly adjacent to the ring nitrogen, the transition state is highly stabilized, making C4 the primary site for initial nucleophilic attack.

  • The C6-Methylsulfanyl Group: The methylthio ether (-SCH₃) is a poor leaving group under standard SNAr conditions. It acts as a robust protecting group for the C6 position during the initial C4 substitution. Once the C4 position is functionalized, the methylsulfanyl group can be selectively oxidized to a methylsulfonyl group (-SO₂CH₃). The sulfone is a superb leaving group, unlocking the C6 position for a second, distinct nucleophile [4].

  • The C5-Methyl Group (Steric Tuning): The methyl group at C5 exerts a profound dual effect. Synthetically, it sterically hinders the adjacent C4 and C6 positions, requiring elevated activation energies (heat) for SNAr compared to unmethylated analogs. Biologically, this steric bulk restricts the rotational degrees of freedom of the resulting C4/C6 substituents, locking the molecule into a specific bioactive conformation—a critical tactic for achieving high binding affinity in the ATP-binding pockets of kinases.

Mechanistic Visualizations

The following diagrams illustrate the orthogonal functionalization workflow and the underlying SNAr mechanism.

Orthogonal_Pathway SM 4-Chloro-5-methyl- 6-(methylsulfanyl)pyrimidine (CAS: 1343398-23-1) Int1 C4-Substituted 6-(methylsulfanyl)pyrimidine SM->Int1 SNAr 1 (Amine, DIPEA, Δ) Int2 C4-Substituted 6-(methylsulfonyl)pyrimidine Int1->Int2 Oxidation (mCPBA, DCM) Product C4,C6-Disubstituted 5-methylpyrimidine Int2->Product SNAr 2 (Nucleophile, Base)

Orthogonal functionalization pathway of 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine.

SNAr_Mechanism Reactant Py-Cl + Nu:- Ground State TS1 Addition TS C-Nu bond forming Reactant->TS1 Nucleophilic Attack at C4 Intermediate Meisenheimer Complex Delocalized Anion TS1->Intermediate Overcome Activation Energy TS2 Elimination TS C-Cl bond breaking Intermediate->TS2 Electron pair collapse Product Py-Nu + Cl- Substituted Product TS2->Product Chloride expulsion

SₙAr mechanism at the C4 position via a stabilized Meisenheimer complex intermediate.

Experimental Protocols: Orthogonal Functionalization Workflow

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).

Protocol A: Regioselective SNAr at C4
  • Objective: Displace the C4-chloride with a primary amine nucleophile.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine. The use of 1-butanol allows for a higher reflux temperature (approx. 117 °C), which is necessary to overcome the steric hindrance imposed by the C5-methyl group.

  • Procedure:

    • Charge a dry reaction vessel with 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine (1.0 equiv) and anhydrous 1-butanol (0.2 M).

    • Add the primary amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

    • IPC (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak is entirely consumed, replaced by an

      
       mass shift corresponding to the loss of Cl (35 Da) and the addition of the amine.
      
    • Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Oxidation and Second SNAr at C6
  • Objective: Unmask the C6 position by oxidizing the methylsulfanyl group to a methylsulfonyl group, followed by displacement with a second nucleophile.

  • Causality: mCPBA (meta-Chloroperoxybenzoic acid) is used in excess (2.5 equiv) to ensure the intermediate sulfoxide is fully oxidized to the sulfone. The resulting sulfone acts as a powerful electron-withdrawing group, drastically lowering the LUMO of the pyrimidine ring and activating the C6 position for attack by weaker nucleophiles (e.g., anilines or alkoxides) [4].

  • Procedure:

    • Dissolve the C4-substituted intermediate from Protocol A (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add mCPBA (2.5 equiv) portion-wise to control the exothermic oxidation.

    • IPC (Self-Validation): Monitor via TLC/LC-MS. The sulfoxide intermediate forms rapidly (within 30 mins), followed by the slower formation of the sulfone. Stir at room temperature until the sulfoxide is fully consumed.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant, extract with DCM, and concentrate to isolate the sulfone.

    • Subject the isolated sulfone to a second SNAr reaction using a new nucleophile (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60 °C for 12 hours [4].

Quantitative Data Presentation

The table below summarizes the typical reaction metrics for the orthogonal workflow, providing a baseline for yield expectations and condition optimization.

Reaction StepReagents / SolventTemp (°C)Time (h)Typical Yield (%)Key Intermediate Formed
SNAr 1 (C4) Amine, DIPEA / 1-Butanol1001280 - 90%C4-Amino-5-methyl-6-(methylsulfanyl)pyrimidine
Oxidation mCPBA / DCM0 to 25485 - 95%C4-Amino-5-methyl-6-(methylsulfonyl)pyrimidine
SNAr 2 (C6) Nucleophile, K₂CO₃ / DMF601270 - 85%C4,C6-Disubstituted-5-methylpyrimidine

Applications in Targeted Covalent Inhibition

Beyond its use as a standard API intermediate, the 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine scaffold is highly relevant in the design of Targeted Covalent Inhibitors (TCIs) .

Recent advancements in kinase drug discovery have demonstrated that sulfonylpyrimidines can act as highly selective covalent warheads. Instead of displacing the sulfone with a generic nucleophile in the lab (as in Protocol B), the sulfone-bearing pyrimidine is administered as the final drug. Upon binding to the target protein (such as WRN helicase or Bruton's Tyrosine Kinase), a catalytic cysteine residue in the active site undergoes an in vivo SNAr reaction, displacing the sulfinic acid leaving group and forming an irreversible covalent bond with the pyrimidine ring [2]. By starting with CAS 1343398-23-1, researchers can build complex libraries of masked covalent inhibitors, where the methylsulfanyl group is oxidized to the active sulfone warhead only at the final stage of synthesis.

References

  • MolCore. "1343398-23-1 | 4-chloro-5-methyl-6-(methylthio)pyrimidine." MolCore Life Science.
  • ACS Publications. "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay." Biochemistry.
  • BenchChem. "5-Methyl-2-(methylthio)pyrimidine | Research Chemical." BenchChem Technical Support.
  • Frontiers in Chemistry. "Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions." Frontiers.

Solubility Profile and Characterization of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for understanding and characterizing the solubility profile of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

Executive Summary

The solubility profile of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (an isomer of the widely used 4-chloro-6-methyl-2-methylthiopyrimidine) is a fundamental physicochemical parameter governing its synthesis, purification, and formulation.[1] As a substituted pyrimidine, its dissolution behavior is dictated by the interplay between the hydrophobic chloromethyl-pyrimidine core and the polarizable methylsulfanyl (thiomethyl) group.[1]

This guide details the theoretical solubility landscape, provides a rigorous experimental protocol for precise determination, and outlines the thermodynamic modeling required to optimize process parameters such as crystallization yield and reaction kinetics.[1]

Physicochemical Context & Theoretical Profile

Structural Analysis
  • Chemical Structure: The molecule features a pyrimidine ring substituted with a chlorine atom at C4, a methyl group at C5, and a methylsulfanyl group at C6.[1]

  • Electronic Effects: The electron-withdrawing chlorine and the electron-donating methylsulfanyl group create a distinct dipole moment.[1] The C5-methyl group adds lipophilicity and steric bulk, potentially reducing solubility in highly polar solvents compared to non-methylated analogs.[1]

  • Predicted Polarity: Moderate lipophilicity (Predicted LogP

    
     2.0–2.5).[1]
    
Predicted Solubility Behavior

Based on empirical data for structural analogs (e.g., 2-amino-4-chloro-6-methoxypyrimidine, 4,6-dichloro-2-methylthiopyrimidine), the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.[1]
Chlorinated Chloroform, DCMHigh Favorable dispersion forces and polarity matching.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good solvency; effective for reaction media.[1]
Alcohols Methanol, Ethanol, IPATemperature Dependent Moderate at RT; increases significantly with

.[1] Ideal for cooling crystallization .[1]
Aromatics Toluene, XyleneModerate

stacking interactions with the pyrimidine ring.[1]
Alkanes Hexane, HeptaneVery Low Lack of polar interactions; useful as anti-solvents.[1]
Water WaterInsoluble/Trace Hydrophobic aromatic core dominates.[1]

Experimental Protocol: Solubility Determination

To generate precise solubility data, the Isothermal Saturation Method (Static Equilibrium) is the industry standard.[1]

Materials & Equipment
  • Substance: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (>99% purity).[1]

  • Solvents: HPLC grade (Methanol, Ethanol, IPA, Ethyl Acetate, Toluene, Acetonitrile, DMF, Water).[1]

  • Apparatus: Jacketed equilibrium cells, thermostatic water bath (

    
     0.05 K), magnetic stirrers.
    
  • Analysis: HPLC (UV detection at

    
     250-270 nm) or Gravimetric Analysis.
    
Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to 20 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension continuously at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to remove any undissolved solids.[1]
    
  • Dilution: Immediately dilute the aliquot with the mobile phase (for HPLC) or transfer to a weighing dish (for gravimetric) to prevent precipitation.

  • Quantification:

    • HPLC: Inject samples and calculate concentration using a pre-established calibration curve.[1]

    • Gravimetric: Evaporate solvent under vacuum and weigh the dry residue until constant mass.

  • Replication: Perform all measurements in triplicate.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (T = Const, 24-48h) Start->Equilibrate Stirring Settle Phase Separation (2h, Isothermal) Equilibrate->Settle Sample Sampling (0.45 µm Filter) Settle->Sample Analysis Quantification (HPLC / Gravimetric) Sample->Analysis Dilution Data Data Processing (Mole Fraction x) Analysis->Data Model Thermodynamic Modeling Data->Model

Caption: Workflow for the isothermal determination of solubility, ensuring thermodynamic equilibrium and accurate quantification.

Thermodynamic Modeling & Data Analysis

Experimental data should be correlated using thermodynamic models to allow for interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature:



  • 
    : Mole fraction solubility.[1][2][3][4]
    
  • 
    : Absolute temperature (K).[1][2][3][5][6][7][8]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

To determine the thermodynamic driving forces of dissolution:


[1]
  • Enthalpy (

    
    ):  Typically positive (endothermic), indicating solubility increases with temperature.[1]
    
  • Entropy (

    
    ):  Typically positive, reflecting the disordering of the crystal lattice upon dissolution.[1]
    
Representative Data Structure (Template)

Researchers should populate the following table with experimental results:

T (K)Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
278.15............
288.15............
298.15............
308.15............
318.15............

Note: For similar chloropyrimidines, solubility at 298.15 K typically ranges from


 (alcohols) to 

(DMF) mole fraction.[1]

Process Applications

Crystallization Solvent Selection[1]
  • Ideal Solvent: Ethanol or Isopropanol .[1]

    • Rationale: These solvents typically exhibit a steep solubility-temperature curve for pyrimidines, allowing for high recovery yields upon cooling (Cooling Crystallization).[1]

  • Anti-Solvent: Water or Heptane .[1]

    • Rationale: Adding water to a methanolic solution of the compound will drastically reduce solubility, forcing precipitation (Anti-solvent Crystallization).[1]

Reaction Solvent Selection
  • Nucleophilic Substitution: Use DMF or DMSO .[1]

    • Rationale: High solubility ensures homogeneity; aprotic nature enhances the nucleophilicity of reagents attacking the chloropyrimidine core.[1]

References

  • Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2011.[1] Link

  • Thermodynamic Modeling: Li, Y., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents."[1] Journal of Chemical Thermodynamics, 2016.[1] Link[1]

  • General Solubility Data: NIST ThermoML Database. "Solubility Data Series: Pyrimidines." Link[1]

  • Synthesis Context: "Synthesis and properties of 4-chloro-6-methyl-2-(methylthio)pyrimidine." Heterocyclic Letters, 2014.[1][5] Link

Disclaimer: Specific experimental data for the 6-methylsulfanyl isomer is limited in public literature.[1] The trends and protocols described above are grounded in the validated physicochemical behavior of close structural analogs (e.g., 4-chloro-6-methyl-2-methylthiopyrimidine).[1]

Sources

safety data sheet (SDS) for 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine

Abstract: This document provides a comprehensive safety and handling guide for 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine (CAS No. 61044-96-0), a key intermediate in pharmaceutical synthesis. Addressed to researchers, chemists, and drug development professionals, this guide moves beyond standard safety data sheet (SDS) formats to deliver a narrative grounded in the principles of chemical reactivity, risk mitigation, and experimental integrity. We will explore the compound's toxicological profile, detail rigorous handling and emergency protocols, and provide a framework for its safe integration into research and development workflows.

Introduction: Understanding the Compound

4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine, also known as 4-Chloro-5-methyl-2-(methylthio)pyrimidine, is a substituted pyrimidine derivative.[1][2] Its molecular structure, featuring a chlorinated pyrimidine ring with methyl and methylsulfanyl groups, makes it a versatile building block in medicinal chemistry. However, these same functional groups contribute to its potential hazards, necessitating a thorough understanding of its chemical personality to ensure safe handling.

The core of this guide is built upon a risk-based approach. We will not only outline what precautions to take but also why they are necessary from a chemical and toxicological standpoint.

Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. For 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine, the primary concerns are irritation to the skin, eyes, and respiratory system.

GHS Classification Summary:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)[1][2]
Eye Irritation2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)[1][2]
Diagram: Hazard Relationship Flow

This diagram illustrates the logical flow from the compound's intrinsic properties to the necessary safety declarations.

GHS_Flow cluster_Properties Chemical Properties cluster_Hazards Identified Hazards cluster_GHS GHS Classification Prop Substituted Pyrimidine Derivative Hazards Skin Irritant Eye Irritant Respiratory Irritant Prop->Hazards leads to GHS Signal Word: Warning Pictogram: GHS07 H-Statements: H315, H319, H335 Hazards->GHS is classified as

Caption: Logical progression from chemical nature to GHS hazard classification.

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is preventing exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment. The causality is simple: the compound is an irritant, therefore, barriers must be established between the chemical and the researcher.

Engineering Controls
  • Fume Hood: All handling of 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine, including weighing and transfers, must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves as the primary defense against respiratory exposure.[1][3]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a requirement dictated by the hazard profile.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[1] Standard safety glasses are insufficient as they do not protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Dispose of contaminated gloves immediately.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Diagram: PPE Selection Workflow

This workflow guides the user through the decision-making process for selecting appropriate PPE.

PPE_Workflow Start Handling 4-Chloro-5-methyl-2- (methylsulfanyl)pyrimidine? FumeHood Work in a certified chemical fume hood? Start->FumeHood EyeProtection Wear chemical safety goggles (ANSI Z87.1) FumeHood->EyeProtection Yes Stop Stop and consult EHS. Do not proceed. FumeHood->Stop No Gloves Wear nitrile or other chemical-resistant gloves EyeProtection->Gloves LabCoat Wear a flame-retardant lab coat Gloves->LabCoat End Proceed with experiment LabCoat->End

Caption: Decision workflow for mandatory PPE selection.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7] Never give anything by mouth to an unconscious person.[6][7]

Fire-Fighting Measures

While not classified as flammable, like most organic compounds, it will burn.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Handling, Storage, and Disposal

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring a safe laboratory environment.

Handling
  • Handle in a well-ventilated place, preferably a fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Some sources recommend storing in a freezer under an inert atmosphere.[2][9]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Do not allow the product to enter drains or waterways.[3]

Physical and Chemical Properties

Understanding the physical properties of a compound is essential for predicting its behavior under various experimental conditions.

Properties of 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine:

PropertyValueSource
CAS Number 61044-96-0[1][2]
Molecular Formula C6H7ClN2S[1]
Molecular Weight 174.65 g/mol [10]
Appearance Solid or liquid[2]
Purity ≥97%[2]
Storage Temperature Freezer, under -20°C[9]
InChIKey QZXWPYARYIQHIS-UHFFFAOYSA-N[2][9]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available, but it is expected to be stable under recommended storage conditions.

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Conditions to Avoid: Incompatible materials, heat, and moisture.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.[8]

Toxicological Information

The toxicological properties have not been fully investigated. The GHS classification is based on the irritant nature of the compound.

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Conclusion

4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine is a valuable research chemical that demands respectful and careful handling. Its primary hazards—irritation to the skin, eyes, and respiratory tract—are manageable through the consistent application of robust safety protocols. By understanding the "why" behind these protocols, rooted in the compound's chemical nature, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. Adherence to the guidelines outlined in this document is not merely a procedural formality but a fundamental aspect of responsible scientific practice.

References

  • CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine . Pharmaffiliates. [Link]

  • 4-Chloro-6-methanesulfonylpyrimidine | C5H5ClN2O2S | CID 254751 . PubChem. [Link]

  • Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate . EPA. [Link]

  • 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 . PubChem. [Link]

  • 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 . PubChem. [Link]

  • 4-chloro-5-(methylsulfanyl)pyrimidine (C5H5ClN2S) . PubChemLite. [Link]

  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98% . Fisher Scientific. [Link]

  • 1005-38-5| Chemical Name : 4-Amino-6-chloro-2-(methylthio)pyrimidine . Pharmaffiliates. [Link]

Sources

Literature Review and Synthesis Guide: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine (CAS RN 1343398-23-1) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and agrochemical development. With a molecular formula of C6H7ClN2S and a molecular weight of 174.65 g/mol , it serves as a 1[1]. The programmable reactivity of the pyrimidine core—specifically the differential reactivity between the C4-chloride and the C6-methylsulfanyl ether—allows researchers to perform sequential, regioselective cross-coupling reactions.

This technical whitepaper establishes a robust, self-validating two-step synthetic workflow to produce this compound, detailing the mechanistic causality behind reagent selection, rigorous step-by-step protocols, and critical safety parameters.

Retrosynthetic Strategy & Pathway Mechanics

The target molecule features a pyrimidine core substituted at the 4, 5, and 6 positions. Retrosynthetic analysis dictates that the methylsulfanyl (-SMe) group is best introduced via a Nucleophilic Aromatic Substitution (SNAr) of a corresponding chloride. The immediate precursor is2 (CAS 4316-97-6)[2]. This intermediate is synthesized via the deoxychlorination of 5-methylpyrimidine-4,6-diol using phosphorus oxychloride (POCl3).

SynthesisPathway SM 5-Methylpyrimidine-4,6-diol (Starting Material) Int1 4,6-Dichloro-5-methylpyrimidine (Intermediate) SM->Int1 POCl3, PhNMe2 Reflux (Deoxychlorination) Prod 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Target API) Int1->Prod NaSMe, THF 0°C to RT (SNAr Mono-substitution)

Fig 1: Two-step synthetic pathway from 5-methylpyrimidine-4,6-diol to the target API intermediate.

Step 1: Deoxychlorination to 4,6-Dichloro-5-methylpyrimidine

Mechanistic Causality

The conversion of pyrimidin-diols to dichloro-pyrimidines requires aggressive chlorinating conditions. While POCl3 is the industry standard, using it in isolation often leads to sluggish kinetics due to the poor solubility of the diol. The addition of an organic base, such as 3[3]. The base serves a dual purpose: it scavenges the generated HCl (preventing degradation of the pyrimidine core) and reacts with POCl3 to form a highly electrophilic Vilsmeier-type intermediate, which rapidly activates the tautomeric hydroxyl groups for chloride displacement.

Experimental Protocol
  • Setup: Equip a dry, multi-neck round-bottom flask with a reflux condenser, argon inlet, and magnetic stirrer.

  • Reagent Addition: Dissolve 5-methylpyrimidine-4,6-diol (1.0 eq) in N,N-dimethylaniline (approx. 1.2 eq relative to the diol)[3].

  • Chlorination: Slowly add phosphorus oxychloride (POCl3, 5.0 eq) dropwise at 0 °C to control the initial exothermic reaction.

  • Reflux: Heat the mixture to 45–100 °C for 3 to 20 hours until complete conversion is observed via TLC or HPLC[3][4].

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. POCl3 reacts violently with water, producing H3PO4 and HCl gas. Perform a 4, maintaining the internal temperature below 20 °C to prevent a delayed runaway reaction[3][4].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (CH2Cl2). Wash the organic phase with saturated aqueous K2CO3 to neutralize residual acid, dry over Na2SO4, and concentrate. Recrystallize the residue from hexane to yield 4,6-dichloro-5-methylpyrimidine as a pale yellow solid[3].

Step 2: Regioselective SNAr with Sodium Thiomethoxide

Mechanistic Causality

The pyrimidine ring in 4,6-dichloro-5-methylpyrimidine is4[4]. Because the molecule is symmetric, attack at either C4 or C6 yields the identical intermediate. The synthetic challenge lies in preventing bis-substitution. Selective mono-substitution is achieved by strictly controlling the stoichiometry of sodium thiomethoxide (NaSMe) to 1.05 equivalents and maintaining low temperatures (0 °C). The first -SMe substitution slightly reduces the electrophilicity of the remaining chloride-bearing carbon, providing a kinetic window to halt the reaction before the second substitution occurs.

SNArMechanism A 4,6-Dichloro-5-methylpyrimidine (Electron-Deficient Core) B Nucleophilic Attack by MeS⁻ at C6 A->B NaSMe (1.05 eq) 0 °C C Meisenheimer Complex (Stabilized by N1/N3) B->C Rate-determining step D Chloride Elimination (-NaCl) C->D Fast E 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Regioselective Product) D->E Restoration of Aromaticity

Fig 2: Mechanistic workflow of the regioselective SNAr mono-substitution at the C6 position.

Experimental Protocol
  • Setup: Under an argon atmosphere, dissolve 4,6-dichloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as anhydrous THF, DMF, or MTBE[5].

  • Nucleophile Addition: Cool the solution to 0 °C. Slowly add a solution of sodium thiomethoxide (NaSMe, 1.05 eq) in THF/MeOH dropwise over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the starting material via HPLC.

  • Workup: Quench the reaction with water. 5[5].

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[5].

  • Purification: Purify the crude residue via flash silica column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine[5].

Quantitative Data & Characterization

To ensure self-validating workflows, researchers must verify intermediate and product integrity using the following physicochemical parameters:

CompoundCAS NumberMolecular WeightPhysical StateKey Features / Hazards
4,6-Dichloro-5-methylpyrimidine 4316-97-6163.00 g/mol Crystalline SolidCauses severe skin burns (H314); Melting Point ~59 °C[2]
Sodium Thiomethoxide (NaSMe) 5134-81-670.09 g/mol Solid / SolutionStrong nucleophile, stench, highly moisture sensitive
4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine 1343398-23-1174.65 g/mol SolidTarget API intermediate; Purity NLT 98%[1]

References

  • MolCore. "1343398-23-1 | 4-chloro-5-methyl-6-(methylthio)pyrimidine." MolCore API Intermediates.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 818860, 4,6-Dichloro-5-methylpyrimidine." PubChem.
  • BenchChem. "5-Amino-4,6-dichloro-2-methylpyrimidine - Technical Protocol and POCl3 Quenching Hazards." BenchChem.
  • European Patent Office. "FUNGICIDAL PYRIMIDINE COMPOUNDS - EP 2809658 B1." Google Patents.
  • EPDF. "Advances in Synthetic Organic Chemistry and Methods Reported in US Patents." EPDF.

Sources

role of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine in Agrochemical Research

Abstract

This technical guide examines the synthetic utility and strategic importance of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (CAS: 61044-96-0 / 89466-59-1 family) within the agrochemical industry.[1] As a tri-functionalized pyrimidine scaffold, this intermediate serves as a critical "switch" module in the development of broad-spectrum fungicides and acetolactate synthase (ALS) inhibitor herbicides.[1] This document details its synthesis via desymmetrization, its reactivity profile for library generation, and validated protocols for its application in high-throughput screening (HTS) campaigns.

Introduction: The Pyrimidine "Privileged Scaffold"

In modern agrochemistry, the pyrimidine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine represents a high-value subclass of these scaffolds due to its unique substitution pattern:

  • C4-Chloro: An electrophilic site primed for nucleophilic aromatic substitution (

    
    ) with amines or phenols.[1]
    
  • C5-Methyl: A steric block that modulates lipophilicity (

    
    ) and metabolic stability, preventing rapid degradation by plant cytochrome P450 enzymes.[1]
    
  • C6-Methylsulfanyl (-SMe): A latent leaving group.[1] While stable initially, it can be oxidized to a sulfone (

    
    ) or sulfoxide (
    
    
    
    ), activating the C6 position for a second, orthogonal substitution.[1]

This "orthogonality" allows chemists to sequentially functionalize the ring, creating non-symmetric active ingredients (AIs) found in next-generation fungicides (e.g., anilinopyrimidines) and herbicides.[1]

Chemical Synthesis & Production

The industrial route to 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine typically employs a desymmetrization strategy starting from symmetric precursors.[1]

Validated Synthetic Pathway

The synthesis begins with the condensation of diethyl methylmalonate and formamidine acetate (to install the C2-H and C5-Me), followed by chlorination and selective thiolation.[1]

Mechanism of Action (Synthesis):

  • Cyclization: Base-catalyzed condensation yields 5-methyl-4,6-dihydroxypyrimidine.[1]

  • Chlorination: Vilsmeier-Haack type reaction using

    
     converts hydroxyls to chlorides.[1]
    
  • Desymmetrization: Controlled nucleophilic attack by sodium thiomethoxide (

    
    ) replaces one chlorine atom.[1] The steric hindrance of the C5-methyl group aids in preventing over-substitution under controlled temperatures.[1]
    

SynthesisPathway Start Diethyl methylmalonate + Formamidine Step1 5-Methyl-4,6- dihydroxypyrimidine Start->Step1 NaOEt, EtOH Reflux Step2 5-Methyl-4,6- dichloropyrimidine Step1->Step2 POCl3 Reflux Product 4-Chloro-5-methyl- 6-(methylsulfanyl)pyrimidine Step2->Product SNAr Reagent NaSMe (1.0 eq) THF, -10°C Reagent->Step2

Figure 1: Step-wise synthesis of the target intermediate via desymmetrization of the dichloropyrimidine precursor.

Reactivity Profile: The "Switch" Mechanism

The core value of this molecule lies in its ability to undergo sequential substitutions.[1] This is essential for Fragment-Based Drug Discovery (FBDD) .

The Electrophilic Hierarchy
  • First Displacement (C4-Cl): The chlorine atom is the most labile group.[1] It reacts readily with primary/secondary amines or alkoxides.[1]

    • Application: Installing the "toxophore" (e.g., an aniline moiety for fungicidal activity).

  • Activation (Oxidation): The C6-SMe group is unreactive towards weak nucleophiles.[1] However, treatment with m-CPBA or Oxone converts it to

    
    .[1]
    
  • Second Displacement (C6-SO2Me): The sulfone is a "super-leaving group," allowing a second nucleophile to be introduced at C6.[1]

Data: Relative Reactivity Rates

Position Substituent Reactivity (vs Nucleophiles) Activation Required?
C4 -Cl High No

| C6 | -SMe | Low | Yes (Oxidation to


) |
| C6  | 

| Very High | (Already Activated) | | C2 | -H | Very Low | N/A (Requires lithiation) |[1]

Agrochemical Applications

Fungicide Development (Anilinopyrimidines)

The structure mimics the core of Pyrimethanil and Mepanipyrim , which inhibit methionine biosynthesis in fungi.[1]

  • Strategy: React the 4-Cl position with a substituted aniline.

  • Innovation: Retaining the 6-SMe group (or modifying it) alters the lipophilicity profile, potentially overcoming resistance in Botrytis cinerea strains resistant to standard anilinopyrimidines.[1]

Herbicide Synthesis (ALS Inhibitors)

While sulfonylureas typically use methoxy-pyrimidines, thio-ether variants are exploring new IP space.[1]

  • Workflow: The 4-Cl is converted to an ether or amine.[1] The 6-SMe is oxidized and displaced by a sulfonamide moiety to link the pyrimidine to the rest of the herbicide scaffold.

ApplicationTree Core 4-Chloro-5-methyl- 6-(methylsulfanyl)pyrimidine Path1 Reaction w/ Anilines (SNAr @ C4) Core->Path1 Path2 Oxidation to Sulfone (-SO2Me) Core->Path2 Fungicide Novel Anilinopyrimidine Fungicides Path1->Fungicide Retain SMe for Lipophilicity Step2b Displacement w/ Sulfonamides Path2->Step2b Herbicide Pyrimidinyl-Sulfonylurea Herbicides Step2b->Herbicide

Figure 2: Divergent synthesis pathways leading to distinct agrochemical classes.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Safety Note: Work in a fume hood.


 is corrosive; thiols are malodorous and toxic.[1]
  • Starting Material: Dissolve 5-methyl-4,6-dichloropyrimidine (16.3 g, 100 mmol) in anhydrous THF (150 mL) under Argon atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents double substitution.[1]

  • Addition: Dropwise add a solution of Sodium Thiomethoxide (NaSMe) (7.0 g, 100 mmol) in water (20 mL) or methanol over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The mono-substituted product will appear distinct from the starting dichloro material.[1]

  • Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: 60-75%

    • Appearance: White to pale yellow solid.[1]

Protocol B: Oxidation to Sulfone (Activation Step)
  • Dissolve the thioether (10 mmol) in DCM (50 mL).

  • Add m-CPBA (2.2 eq) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Wash with saturated

    
     and 
    
    
    
    to remove excess acid and oxidant.[1]
  • Evaporate solvent to yield the 4-Chloro-5-methyl-6-(methylsulfonyl)pyrimidine .[1]

References

  • Synthesis of Pyrimidine Intermediates

    • Title: "Process for the preparation of 4,6-dichloropyrimidines and derivatives."[1][2][3]

    • Source: Google Patents (US Patent 6,124,306).[4]

    • URL
  • Fungicidal Activity of Pyrimidines

    • Title: "Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety."[1][5]

    • Source: Frontiers in Chemistry (2018).
    • URL:[Link]

  • General Reactivity of Chloropyrimidines

    • Title: "Nucleophilic Substitution of 4,6-Dichloropyrimidines."[1]

    • Source: Arkivoc (2008).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: "4-Chloro-5-methyl-2-(methylthio)pyrimidine - Compound Summary." (Note: Isomer comparison).
    • Source: PubChem.[6][7][8][9]

    • URL:[Link][1]

Sources

Methodological & Application

nucleophilic aromatic substitution reactions of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization of nucleophilic aromatic substitution (SNAr) reactions for 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, JAK) and antimetabolites.

Unlike simple chloropyrimidines, this specific substrate presents a dual challenge:

  • Electronic Deactivation: The 6-methylsulfanyl (-SMe) group is an electron donor by resonance, reducing the electrophilicity of the pyrimidine ring.

  • Steric Hindrance: The 5-methyl group imposes steric bulk adjacent to the leaving group (Cl), raising the activation energy for nucleophilic attack.

This guide provides validated protocols to overcome these barriers, ensuring high yields and regioselectivity. It also outlines an advanced "Activation-Displacement" workflow involving sulfide oxidation.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

  • The Electrophile: The C4 position is activated by the adjacent N3 and the para-N1. However, the 5-methyl group destabilizes the transition state via steric repulsion of the incoming nucleophile.

  • The Leaving Group: Chloride is the primary leaving group. The -SMe group at C6 is generally stable under standard basic conditions but can be displaced under forcing conditions or if oxidized.

Pathway Analysis (Graphviz)

ReactionPathway cluster_0 Deactivation Factors Start Substrate 4-Cl-5-Me-6-SMe-Py TS Transition State (Steric Clash with 5-Me) Start->TS + Nucleophile (HNu) High Temp Required Inter Meisenheimer Complex TS->Inter Addition Prod Product 4-Amino-5-Me-6-SMe-Py Inter->Prod Elimination (-HCl) Fact1 5-Me: Steric Hindrance Fact2 6-SMe: e- Donation

Figure 1: Reaction pathway highlighting the energy barrier introduced by the 5-methyl substituent.

Experimental Protocols

Protocol A: C4-Amination (Standard Displacement)

Targeting the displacement of Chloride while retaining the Methylsulfanyl group.

Rationale: Due to the deactivating nature of the 5-Me and 6-SMe groups, standard conditions (room temperature, ethanol) often result in incomplete conversion. We utilize polar aprotic solvents and elevated temperatures to drive the reaction.

Materials:

  • Substrate: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or DMSO (anhydrous)
    

Step-by-Step Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in NMP (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

    • Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.5 eq.

  • Reaction: Seal the vessel and heat to 90–110 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The starting material (Cl) typically elutes later than the product (Amino) on reverse-phase C18 due to the loss of the lipophilic Cl.

  • Workup (Crash-out Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

    • The product should precipitate. Filter, wash with water, and dry under vacuum.

    • Alternative (if no precipitate): Extract with EtOAc (3x), wash with brine/LiCl (5%) to remove NMP, dry over MgSO4, and concentrate.

Optimization Table:

SolventTemp (°C)Time (h)ConversionComment
Ethanol 80 (Reflux)24< 40%Too slow; solvent not polar enough.
1,4-Dioxane 1001265%Moderate; good for acid-sensitive amines.
DMSO 904> 95%Recommended. Difficult workup if product is water-soluble.
NMP 1006> 95%Recommended. Best balance of solubility and rate.
Protocol B: The "Sulfone Switch" (Sequential Functionalization)

Targeting C6 functionalization by activating the Methylsulfanyl group.

Rationale: The -SMe group is a poor leaving group. To introduce diversity at the C6 position, we oxidize the sulfide to a sulfone (-SO2Me), which is a superior leaving group, often even more reactive than the chloride in this scaffold.

Workflow Diagram:

SulfoneSwitch Step1 Step 1: S_NAr at C4 (Displace Cl) Inter1 Intermediate: 4-Amino-5-Me-6-SMe Step1->Inter1 Step2 Step 2: Oxidation (mCPBA or Oxone) Inter1->Step2 Inter2 Activated Scaffold: 4-Amino-5-Me-6-SO2Me Step2->Inter2 Step3 Step 3: S_NAr at C6 (Displace Sulfone) Inter2->Step3 + 2nd Nucleophile Final Final Product: 4,6-Diamino-5-Me-Py Step3->Final

Figure 2: Sequential functionalization strategy utilizing the sulfide-to-sulfone oxidation.

Step-by-Step Procedure (Oxidation & Displacement):

  • Oxidation: Dissolve the C4-substituted intermediate (from Protocol A) in DCM. Add mCPBA (2.2 eq) at 0 °C. Stir at RT for 2 hours.

    • Validation: LC-MS will show a mass shift of +32 Da (Sulfone).

    • Workup: Wash with saturated NaHCO3 and Na2S2O3 (to quench peroxides).

  • Displacement: Dissolve the sulfone intermediate in THF or Dioxane. Add the second nucleophile (1.5 eq) and Cs2CO3 (2.0 eq). Heat to 60–80 °C.

    • Note: The sulfone at C6 is highly activated; milder conditions than Protocol A are often sufficient.

Troubleshooting & Critical Parameters

  • Regioselectivity Leaks:

    • If using alkoxide nucleophiles (e.g., NaOMe) instead of amines, be aware that attack may occur at C6 (displacing SMe) or C4 (displacing Cl) competitively, or C2 depending on conditions. For amines, C4-Cl displacement is highly selective.

  • Hydrolysis Byproducts:

    • If wet solvents are used (DMSO is hygroscopic), the C4-Cl can hydrolyze to the C4-OH (pyrimidinone) tautomer, which is dead to further SNAr. Always use anhydrous solvents.

  • Steric Bulk:

    • If the incoming amine is bulky (e.g., tert-butylamine), the 5-methyl group will severely retard the reaction. Increase temperature to 120 °C and use a sealed tube (microwave reactor preferred).

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard text for pyrimidine reactivity trends).
  • Baran, P. S., et al. "Haloselectivity of Heterocycles."[3] Baran Lab Group Meeting Notes. Link (General principles of regioselectivity in poly-halogenated heterocycles).

  • ChemicalBook. "4-Chloro-6-methyl-2-(methylthio)pyrimidine Properties and Synthesis." Link (Provides physical data for the isomeric analog, useful for solubility comparisons).

  • PubChem. "4-Chloro-6-methanesulfonylpyrimidine."[4] Link (Data on the sulfone analog, supporting the oxidation workflow).

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 18. Link (Mechanistic explanation of leaving group competition).

Sources

Application Note: Oxidative Activation of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

[1]

Executive Summary

This guide details the oxidation of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Compound 1 ) to its corresponding sulfone (3 ) or sulfoxide (2 ). This transformation is a critical activation step in medicinal chemistry, converting a poor leaving group (-SMe) into a highly reactive electrophile (-SO₂Me) suitable for Nucleophilic Aromatic Substitution (SNAr).

We present two validated protocols:

  • Method A (m-CPBA): Ideal for milligram-to-gram scale discovery chemistry; rapid but requires careful byproduct management.

  • Method B (Oxone®): Ideal for process scale-up; "green," aqueous-compatible, and cost-effective.

Crucially, this note addresses the regioselectivity paradox : downstream nucleophiles may displace either the C4-Chloride or the C6-Sulfone depending on the nucleophile type and reaction conditions.

Mechanistic Insight & Strategy

The Substrate

The pyrimidine ring is electron-deficient. However, the electron-donating methylsulfanyl group (-SMe) at C6 and the methyl group at C5 partially deactivate the ring toward nucleophilic attack. To facilitate substitution at C6, the sulfide must be oxidized.

Selectivity (S-Oxidation vs. N-Oxidation)

A common concern in oxidizing nitrogen heterocycles is the formation of N-oxides.

  • S-Oxidation: Sulfur is a "soft" nucleophile with a high HOMO, reacting rapidly with "soft" electrophilic oxygen sources.

  • N-Oxidation: The pyrimidine nitrogens are deactivated by the electron-withdrawing Chlorine at C4. Consequently, S-oxidation is kinetically favored over N-oxidation by orders of magnitude. N-oxides typically only form with large excesses of oxidant at elevated temperatures.

Reaction Pathway

The oxidation proceeds stepwise: Sulfide (-SMe) → Sulfoxide (-S(O)Me) → Sulfone (-SO₂Me) .

ReactionSchemeSubstrateSulfide (1)(Poor Leaving Group)SulfoxideSulfoxide (2)(Chiral, Activated)Substrate->Sulfoxide1.0 eq OxidantFastSulfoneSulfone (3)(Achiral, Highly Reactive)Sulfoxide->Sulfone>2.0 eq OxidantSlowerNOxideN-Oxide Byproduct(Over-oxidation)Sulfone->NOxideExcess OxidantHigh Temp

[1]

Experimental Protocols

Method A: m-CPBA Oxidation (Standard Discovery Protocol)

Best for: Small scale (<5g), anhydrous conditions, rapid throughput.

Reagents:

  • Substrate: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (2.2 – 2.5 equiv for sulfone)

  • Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

  • Dissolution: Dissolve 1.0 g (5.7 mmol) of substrate in 20 mL DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve m-CPBA (2.5 equiv) in DCM (30 mL). Add this solution dropwise to the substrate over 15 minutes. Note: m-CPBA is not fully soluble in DCM; a suspension is normal.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][2] The sulfone is significantly more polar than the sulfide.

  • Quench & Workup (Critical):

    • Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess peroxide. Stir vigorously for 10 mins (check for disappearance of peroxide using starch-iodide paper).

    • Add Saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

    • Separate layers. Extract aqueous layer 2x with DCM.

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification Note: The byproduct m-chlorobenzoic acid can be difficult to remove completely. If a white solid persists, wash the organic layer with 1M NaOH (rapidly) to solubilize the acid as the sodium salt.

Method B: Oxone® Oxidation (Green/Scale-Up Protocol)

Best for: Large scale (>5g), safety (no shock-sensitive peroxides), cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (1.2 – 1.5 equiv; Oxone is a triple salt, 1 mol Oxone provides ~2 mol active oxidant).

  • Solvent: Methanol/Water (1:1) or THF/Water (1:1).

Protocol:

  • Preparation: Dissolve 5.0 g of substrate in 50 mL Methanol (or THF).

  • Oxidant Solution: Dissolve Oxone (1.3 equiv) in 50 mL water. (Oxone solubility in water is ~250 g/L).

  • Addition: Add the aqueous Oxone slurry to the organic solution at 0°C. A white precipitate (K₂SO₄ salts) will begin to form.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup:

    • Filter off the inorganic salts (K₂SO₄) and wash the filter cake with EtOAc.

    • Concentrate the filtrate to remove the organic solvent (MeOH/THF).

    • The product often precipitates from the remaining aqueous layer. Filter the solid product.[3]

    • If no precipitate forms, extract the aqueous residue with EtOAc/DCM.

Analytical Data Summary

FeatureSulfide (Start)Sulfoxide (Intermediate)Sulfone (Product)
Polarity (TLC) High Rf (Non-polar)Low RfMid Rf (Polar)
¹H NMR (S-Me) ~2.55 ppm (Singlet)~2.85 ppm (Singlet)~3.30 ppm (Singlet)
LCMS (M+H) 175/177 (Cl pattern)191/193207/209
Stability StableHygroscopicStable solid

Critical Application Note: Regioselectivity in SNAr

Once oxidized to the sulfone (3 ), the molecule has two electrophilic sites: C4-Cl and C6-SO₂Me.

The "Hard/Soft" Rule for Displacement:

  • Aliphatic Amines (Primary/Secondary): Tend to displace the Sulfone (-SO₂Me) at C6.[2] The sulfone is a better leaving group for these nucleophiles.

  • Anilines / Weak Nucleophiles: Often displace the Chloride (-Cl) at C4, especially under acidic or neutral conditions.

  • Alkoxides (OR⁻): Highly dependent on solvent/temperature, but usually displace the Sulfone .

Decision Tree for Downstream Chemistry:

RegioselectivitySulfoneSulfone Intermediate(C4-Cl, C6-SO2Me)NucleophileSelect NucleophileSulfone->NucleophilePrimAminePrimary/Sec. Aliphatic Amine(e.g., Morpholine, Methylamine)Nucleophile->PrimAmineAnilineAniline / Weak Base(Sterically hindered)Nucleophile->AnilineProdAProduct A:Displacement of Sulfone (C6)PrimAmine->ProdA Major PathwayProdBProduct B:Displacement of Chloride (C4)Aniline->ProdB Common Pathway

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion: If LCMS shows sulfoxide stalling, add 0.5 eq more oxidant and warm slightly (35°C). Do not reflux (risk of N-oxide).

  • Hydrolysis: The C4-Cl bond is sensitive. Avoid strong aqueous bases (NaOH/KOH) for long periods during workup, especially if the mixture is warm. Use NaHCO₃ or K₂CO₃.

  • m-CBA Contamination: If the product contains m-chlorobenzoic acid (seen as aromatics in NMR), recrystallize from Ethanol or perform a basic wash (sat. NaHCO₃).[2]

Safety[5]
  • m-CPBA: Shock-sensitive in high purity. Store wet (stabilized). Potentially explosive if concentrated to dryness with organic peroxides.

  • Exotherm: The oxidation is exothermic. Always add oxidant slowly at 0°C.

References

  • General Reactivity of Thiomethyl Pyrimidines

    • Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text on heterocycle reactivity).

  • Oxone Protocols

    • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287-1290.

  • Regioselectivity in SNAr of Sulfonyl Pyrimidines

    • Luo, Z., et al. "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines." Synthesis, 2013 , 45(13), 1764-1784.

    • Note: This reference specifically details the switch between displacing the sulfone vs. the chloride based on amine type.
  • m-CPBA Mechanism & Selectivity

    • Dighe, M., et al. "Selectivity in the oxidation of sulfides." Journal of Organic Chemistry, 2016 .

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful Suzuki-Miyaura cross-coupling of 4-chloro-pyrimidine derivatives. This document delves into the mechanistic nuances, offers practical guidance on reaction optimization, and provides a detailed experimental protocol for this challenging yet crucial transformation in medicinal chemistry.

Introduction: The Significance and Challenges of 4-Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The ability to functionalize the pyrimidine ring at various positions is paramount for generating molecular diversity and optimizing drug-like properties. The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds in drug discovery.[2][3]

However, the coupling of 4-chloro-pyrimidines presents a distinct set of challenges. The C-Cl bond is significantly less reactive than the corresponding C-Br or C-I bonds, making oxidative addition, the initial and often rate-limiting step of the catalytic cycle, more difficult.[4][5] Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and low yields.[5] Overcoming these hurdles requires a carefully optimized set of reaction conditions, including the judicious selection of the palladium source, ligand, base, and solvent.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R¹-Cl Ar-Pd(II)-X(Ln) R¹-Pd(II)-Cl(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R²-B(OR)₂ Base Ar-Pd(II)-Ar'(Ln) R¹-Pd(II)-R²(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-pyrimidine, forming a Pd(II) intermediate. This is often the most challenging step for aryl chlorides.[4][8]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8][12]

Optimizing Reaction Conditions for 4-Chloro-Pyrimidine Derivatives

The success of the Suzuki-Miyaura coupling of 4-chloro-pyrimidines hinges on the careful selection and optimization of each reaction component.

Palladium Catalyst and Ligand Selection

For the less reactive C-Cl bond, standard palladium catalysts like Pd(PPh₃)₄ may prove insufficient.[3][13] The use of more active catalyst systems, often involving bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial.[4][13]

  • Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for the coupling of aryl chlorides due to their steric bulk and electron-donating properties, which promote the oxidative addition step.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, are also excellent choices for activating C-Cl bonds. PEPPSI-type pre-catalysts, which are air and moisture stable, offer convenient handling.[3][4]

  • Other Effective Ligands: Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have also demonstrated high efficacy in the coupling of challenging aryl chlorides.[4]

Catalyst SystemSubstrate TypeTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ / SPhosAryl/Heteroaryl Chlorides1-3High activity, broad substrate scope.
Pd(OAc)₂ / XPhosAryl/Heteroaryl Chlorides1-3Excellent for electron-rich and hindered substrates.
PEPPSI-IPrAryl/Heteroaryl Chlorides0.5-2Air and moisture stable pre-catalyst, high turnover numbers.
Pd(PPh₃)₄Activated Aryl Chlorides2-5Commercially available, effective for some activated systems.[3][14]
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation.[9][10][15] For the coupling of 4-chloro-pyrimidines, stronger, non-nucleophilic bases are often required.

  • Potassium Phosphate (K₃PO₄): A widely used and effective base for Suzuki couplings of aryl chlorides.[3][16]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can be highly effective, particularly in cases where other bases fail.

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in conjunction with a phase-transfer catalyst or in aqueous solvent mixtures.[3][14]

The choice of base should also consider the functional group tolerance of the substrates, as strongly basic conditions can lead to side reactions.

Solvent Systems

The solvent can significantly influence the reaction rate and yield by affecting the solubility of reagents and the stability of catalytic intermediates.[17][18]

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF), often with the addition of water, are common choices. The aqueous phase can aid in the dissolution of the inorganic base.[5][13]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective for challenging couplings due to their high polarity, which can accelerate the reaction.[4] However, they can be more difficult to remove during workup.

  • Toluene: A non-polar aprotic solvent that is also frequently used, particularly in anhydrous conditions.

It is important to use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions like protodeboronation.[5]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of a 4-Chloro-Pyrimidine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 4-chloro-pyrimidine derivative with an aryl or heteroaryl boronic acid. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for each unique substrate combination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep 1. Prepare Reagents: - 4-Chloro-pyrimidine (1.0 equiv) - Boronic acid (1.1-1.5 equiv) - Base (2.0-3.0 equiv) - Pd catalyst & ligand Solvent_Degas 2. Degas Solvent (e.g., Dioxane/H₂O) Reagent_Prep->Solvent_Degas Reaction_Setup 3. Assemble Reaction: - Add solids to flask - Evacuate & backfill with N₂/Ar - Add degassed solvent Solvent_Degas->Reaction_Setup Heating 4. Heat Reaction: - 80-110 °C - Monitor by TLC/LC-MS Reaction_Setup->Heating Cooling 5. Cool to RT Heating->Cooling Extraction 6. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & brine Cooling->Extraction Purification 7. Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Extraction->Purification

Figure 2: A general experimental workflow for the Suzuki coupling of chloropyrimidines.

Materials:

  • 4-Chloro-pyrimidine derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 4-chloro-pyrimidine derivative, the boronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst system.Screen more active ligands (e.g., Buchwald ligands, NHCs).[4][13] Increase catalyst loading.
Insufficiently strong base.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low reaction temperature.Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[5][19]
Protodeboronation Presence of water and/or high temperature.Use anhydrous conditions or minimize the amount of water. Use fresh, high-quality boronic acid.[5]
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.[13]
Catalyst Decomposition Oxygen sensitivity, coordination of pyrimidine nitrogens.Maintain a strict inert atmosphere. The use of bulky ligands can help prevent catalyst inhibition by the substrate.[5]

Conclusion

The Suzuki-Miyaura coupling of 4-chloro-pyrimidine derivatives is a challenging but highly rewarding transformation in the synthesis of medicinally relevant compounds. Success in this endeavor relies on a systematic approach to reaction optimization, with careful consideration of the interplay between the palladium catalyst, ligand, base, and solvent. By leveraging modern, highly active catalytic systems and understanding the underlying mechanistic principles, researchers can effectively overcome the inherent difficulties associated with the low reactivity of the C-Cl bond and the potential for catalyst inhibition, thereby unlocking access to a vast chemical space of novel pyrimidine-based molecules.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Catalysis. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. Retrieved from [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2000). Angewandte Chemie International Edition. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014, May 1). ACS Catalysis. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). Molecules. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). Israel Journal of Chemistry. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). ACS Catalysis. Retrieved from [Link]

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. Retrieved from [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Catalysts. Retrieved from [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. Retrieved from [Link]

Sources

Application Note: Regioselective C4-Functionalization of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Document Type: Technical Guide & Validated Protocols

Mechanistic Rationale & Structural Analysis

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. The building block 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine offers a highly versatile, multi-point functionalization platform. However, achieving high yields and regioselectivity requires a deep understanding of its stereoelectronic microenvironment.

Stereoelectronic Causality
  • C4-Position (Electrophilic Hub): The carbon-chlorine bond at C4 is highly polarized and activated by the adjacent electronegative nitrogen atoms. This makes it the primary site for both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by low-valent transition metals (e.g., Pd(0))[1].

  • C5-Methyl Group (Steric Gatekeeper): The methyl group at C5 provides an inductive electron-donating effect (+I), which marginally deactivates the ring toward nucleophilic attack. More importantly, it introduces a significant steric penalty (A-value interaction) during the formation of the tetrahedral Meisenheimer complex in SNAr reactions. This necessitates elevated temperatures or microwave irradiation to overcome the activation barrier[2].

  • C6-Methylsulfanyl Group (Orthogonal Handle): The -SCH₃ group acts as a stable placeholder during C4 functionalization. While thioethers can occasionally poison palladium catalysts, the C-Cl bond undergoes oxidative addition orders of magnitude faster than C-S bond cleavage[3]. Post-C4 functionalization, the -SCH₃ group can be oxidized to a methylsulfone (-SO₂CH₃)—an excellent leaving group—enabling a subsequent, orthogonal SNAr reaction at the C6 position.

Divergent Synthetic Pathways

The functionalization of the C4 position can be directed toward C-N or C-C bond formation depending on the choice of reagents and catalytic systems. The flowchart below illustrates the three primary validated pathways.

G SM 4-Chloro-5-methyl- 6-(methylsulfanyl)pyrimidine SNAr SNAr (Aliphatic Amines) MW, DIPEA, iPrOH SM->SNAr Pathway A (C-N Bond) Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 SM->Suzuki Pathway B (C-C Bond) Buchwald Buchwald-Hartwig Pd2(dba)3, BrettPhos SM->Buchwald Pathway C (C-N Bond) Prod1 4-Alkylamino-5-methyl- 6-(methylsulfanyl)pyrimidine SNAr->Prod1 Prod2 4-Aryl-5-methyl- 6-(methylsulfanyl)pyrimidine Suzuki->Prod2 Prod3 4-Arylamino-5-methyl- 6-(methylsulfanyl)pyrimidine Buchwald->Prod3

Caption: Divergent C4-functionalization pathways of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity and reproducibility.

Protocol A: Microwave-Assisted SNAr with Aliphatic Amines

For the coupling of primary and secondary aliphatic amines.

Causality: Microwave (MW) heating is utilized to rapidly overcome the steric hindrance of the C5-methyl group, significantly reducing reaction times from hours to minutes and suppressing the formation of 4-hydroxypyrimidine hydrolysis byproducts[1]. DIPEA is used as a non-nucleophilic base to scavenge the generated HCl.

Step-by-Step Procedure:

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (1.0 mmol, 174.6 mg).

  • Add anhydrous isopropanol (iPrOH, 3.0 mL) to suspend the starting material.

  • Add the aliphatic amine (e.g., morpholine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

  • Seal the vial with a crimp cap and irradiate in a microwave reactor at 120 °C for 30 minutes.

  • Validation Checkpoint: Upon cooling, the reaction mixture should transition from a clear solution to a cloudy suspension due to the precipitation of DIPEA·HCl. LC-MS should show the complete disappearance of the characteristic 3:1 isotopic cluster of the starting material.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds using aryl or heteroaryl boronic acids.

Causality: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected because its large bite angle accelerates reductive elimination[3]. Furthermore, its robust coordination to palladium prevents the C6-methylsulfanyl group from displacing the ligand and poisoning the catalyst.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the pyrimidine starting material (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).

  • Sparge the heterogeneous mixture with Argon for 10 minutes to remove dissolved oxygen.

  • Seal the flask and heat in an oil bath at 90 °C for 6 hours under vigorous stirring.

  • Validation Checkpoint: The biphasic mixture will turn a deep red/orange color. If the solution turns black (Pd black precipitation) within the first hour, oxygen ingress has occurred, and the reaction will likely stall.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium residues, and wash the pad with EtOAc (20 mL).

  • Separate the layers, wash the organic phase with brine (15 mL), dry over MgSO₄, and purify via chromatography.

Protocol C: Buchwald-Hartwig Amination

For the coupling of deactivated, sterically hindered, or aromatic amines (anilines).

Causality: Anilines are poor nucleophiles and will not undergo SNAr with this sterically hindered substrate. Buchwald-Hartwig coupling is required. BrettPhos is the ligand of choice as its bulky diisopropyl groups promote rapid reductive elimination, preventing the formation of unreactive bis(aryl)palladium dead-end complexes.

Step-by-Step Procedure:

  • In a glovebox or under strict Argon atmosphere, combine the pyrimidine (1.0 mmol), aniline derivative (1.2 mmol), Cs₂CO₃ (2.0 mmol, 651 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and BrettPhos (0.04 mmol, 21.5 mg) in an oven-dried vial.

  • Add anhydrous, degassed Toluene (5.0 mL).

  • Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation Checkpoint: The reaction should maintain a dark burgundy color. Complete conversion is confirmed by TLC (UV active spot with a lower Rf than the starting material).

  • Workup: Dilute with EtOAc, filter through Celite, concentrate, and purify via flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions and expected yields for the functionalization of the C4 position based on the protocols provided.

Reaction TypeNucleophile / Coupling PartnerCatalyst / Base SystemSolvent & TempExpected Yield (%)Reaction Time
SNAr (Aliphatic) Morpholine (1.2 eq)DIPEA (2.0 eq)iPrOH, 120 °C (MW)88 - 92%0.5 h
SNAr (Aliphatic) Benzylamine (1.2 eq)DIPEA (2.0 eq)iPrOH, 120 °C (MW)85 - 89%0.5 h
Suzuki-Miyaura Phenylboronic acid (1.2 eq)Pd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C78 - 84%6.0 h
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C81 - 86%6.0 h
Buchwald-Hartwig Aniline (1.2 eq)Pd₂(dba)₃ / BrettPhos / Cs₂CO₃Toluene, 100 °C72 - 76%12.0 h

Analytical Characterization & Troubleshooting

Spectroscopic Signatures
  • ¹H NMR (CDCl₃): The C5-methyl group of the starting material typically resonates around δ 2.30 ppm. Upon functionalization at C4, this peak will shift based on the electronic nature of the new substituent. An electron-donating amine (SNAr) will shield the C5-methyl, shifting it upfield (e.g., δ 2.10 - 2.15 ppm).

  • Mass Spectrometry: The starting material exhibits a distinct M and M+2 peak ratio of ~3:1 due to the ³⁵Cl and ³⁷Cl isotopes. Successful functionalization is immediately confirmed by the loss of this isotopic pattern and the appearance of the expected [M+H]⁺ mass.

Common Failure Modes & Solutions
  • Formation of 4-Hydroxypyrimidine (SNAr):

    • Cause: Trace water in the solvent acts as a competing nucleophile at elevated temperatures[1].

    • Solution: Use strictly anhydrous isopropanol. If the amine is hygroscopic, dry it over 3Å molecular sieves prior to use.

  • Incomplete Conversion (Suzuki):

    • Cause: Protodeboronation of the arylboronic acid before cross-coupling can occur.

    • Solution: Increase the equivalents of the boronic acid to 1.5 eq, or utilize a slow-addition syringe pump to dose the boronic acid over the first 2 hours of the reaction.

  • Hydrodehalogenation (Buchwald-Hartwig):

    • Cause: Reduction of the C-Cl bond to C-H via β-hydride elimination from the amine or solvent.

    • Solution: Ensure rigorous degassing of the toluene. If the issue persists, increase the BrettPhos ligand loading to 0.06 mmol to accelerate reductive elimination and outcompete the reduction pathway.

References

  • American Chemical Society (ACS). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development.[2] Available at:[Link]

  • ChemRxiv. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate.[3] Available at:[Link]

Sources

Application Note: Strategic Synthesis of Fused Heterocycles from 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic elaboration of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Compound 1 ) into three distinct classes of fused heterocycles.

Abstract & Strategic Overview

The scaffold 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Compound 1 ) represents a "privileged structure" in kinase inhibitor discovery due to its dense functionalization potential. Its utility stems from three orthogonal reactivity handles:

  • C4-Chloro: highly reactive toward nucleophilic aromatic substitution (

    
    ).
    
  • C5-Methyl: a latent electrophile activatable via radical halogenation.

  • C6-Methylsulfanyl (SMe): a robust protecting group that can be activated (oxidized to sulfone) for late-stage diversification.

This guide provides validated protocols to convert 1 into three high-value fused systems:

  • Path A: [1,2,4]Triazolo[4,3-c]pyrimidines (Direct N-N fusion).

  • Path B: Pyrazolo[3,4-d]pyrimidines (Via C5-bromination and hydrazine cyclization).

  • Path C: Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) (Via C5-bromination and malononitrile condensation).

Chemistry Strategy & Mechanism[1][2]

The core challenge in utilizing 1 for fused ring synthesis is the C5-Methyl group. Unlike C5-cyano or C5-formyl groups, the methyl group is not electrophilic. To enable ring closure between C4 and C5, we must either:

  • Strategy 1 (Nitrogen Bridge): Bypass C5 entirely by fusing onto the N3 nitrogen (yielding triazolopyrimidines).

  • Strategy 2 (C5 Activation): Convert the chemically inert C5-Me into a reactive C5-Bromomethyl electrophile using N-Bromosuccinimide (NBS). This "Master Key" intermediate (2 ) allows nucleophiles attached at C4 to cyclize onto C5.

Master Workflow Diagram

G Start 4-Chloro-5-methyl- 6-(methylsulfanyl)pyrimidine (1) Triazolo [1,2,4]Triazolo[4,3-c]pyrimidine (Direct Fusion) Start->Triazolo 1. Hydrazine 2. Orthoester Bromide INTERMEDIATE 2: 4-Chloro-5-(bromomethyl)- 6-(methylsulfanyl)pyrimidine Start->Bromide NBS, AIBN CCl4/PhCl, Reflux Pyrazolo Pyrazolo[3,4-d]pyrimidine (Hydrazine Cyclization) Bromide->Pyrazolo Hydrazine Et3N, THF Pyrrolo Pyrrolo[2,3-d]pyrimidine (Malononitrile Cyclization) Bromide->Pyrrolo Malononitrile NaH, DMF

Figure 1: Divergent synthetic pathways from the parent scaffold (1).[1][2]

Experimental Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidines

Direct fusion utilizing the N3 ring nitrogen.

Mechanism: Nucleophilic displacement of the C4-Cl by hydrazine gives a hydrazino intermediate. Subsequent condensation with an orthoester (or formic acid) closes the triazole ring across N3 and C4.

Step 1: Hydrazinolysis

  • Dissolve 1 (1.0 equiv) in ethanol (10 mL/g).

  • Add Hydrazine hydrate (2.5 equiv) dropwise at 0°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours. (TLC control: 50% EtOAc/Hex).

  • Workup: The product, 4-hydrazino-5-methyl-6-(methylsulfanyl)pyrimidine, often precipitates. Filter, wash with cold ethanol, and dry. If no precipitate, evaporate solvent and recrystallize from EtOH.

Step 2: Cyclization

  • Suspend the hydrazino intermediate (1.0 equiv) in Triethyl orthoformate (TEOF) (5.0 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 equiv).

  • Reflux for 4–6 hours.

  • Cool to RT. The product 3-(methylsulfanyl)-8-methyl-[1,2,4]triazolo[4,3-c]pyrimidine will precipitate.

  • Purification: Filter and wash with hexanes.

    • Note: This system may undergo Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomer under prolonged heating or acidic conditions.

Protocol B: The "Master Key" – C5-Methyl Activation via Bromination

Prerequisite for Pyrazolo and Pyrrolo systems.

Critical Safety Note: Radical brominations can be exothermic. Ensure anhydrous conditions.

  • Dissolve 1 (10 mmol) in anhydrous CCl₄ or Chlorobenzene (50 mL).

    • Note: Chlorobenzene is preferred for higher boiling point and lower toxicity than CCl₄.

  • Add N-Bromosuccinimide (NBS) (11 mmol, 1.1 equiv).

  • Add AIBN (Azobisisobutyronitrile) (0.5 mmol, 0.05 equiv) or Benzoyl Peroxide.

  • Heat to reflux (80–100°C) under Nitrogen. Irradiate with a tungsten lamp (optional) to initiate the radical chain.

  • Monitoring: Reaction is complete when the heavy succinimide solid floats to the top (1–3 hours).

  • Workup: Cool to 0°C, filter off succinimide. Evaporate the filtrate to dryness.

  • Product: 4-Chloro-5-(bromomethyl)-6-(methylsulfanyl)pyrimidine (Intermediate 2) . Use immediately or store at -20°C (unstable).

Protocol C: Synthesis of Pyrazolo[3,4-d]pyrimidines

Via intramolecular alkylation.

Mechanism: Hydrazine displaces the C4-Cl first (faster than alkylation). The resulting NH group then attacks the C5-CH₂Br electrophile to close the pyrazole ring.

  • Dissolve Intermediate 2 (1.0 equiv) in anhydrous THF (20 mL/g).

  • Cool to 0°C. Add Triethylamine (2.2 equiv).

  • Add Hydrazine hydrate (1.1 equiv) dropwise (diluted in THF).

    • Control: Do not use excess hydrazine, or double alkylation may occur.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Observation: A white precipitate (Et₃N·HBr/HCl) forms.

  • Oxidation (Optional but recommended): The initial product is the dihydro pyrazole. To aromatize fully, stir the crude mixture with DDQ (1.1 equiv) or simply expose to air in solution for 24 hours.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol D: Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

Via Malononitrile Condensation.

Mechanism: The active methylene of malononitrile displaces the C4-Cl (via


) and/or alkylates the C5-CH₂Br. Base-mediated cyclization follows (Thorpe-Ziegler type).
  • Suspend NaH (60% in oil, 2.2 equiv) in anhydrous DMF at 0°C.

  • Add Malononitrile (1.1 equiv) dropwise. Stir 15 min until H₂ evolution ceases.

  • Add a solution of Intermediate 2 (1.0 equiv) in DMF dropwise.

  • Heat to 60–80°C for 3–5 hours.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.[3][4]

  • Product: 4-Amino-5-cyano-6-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine (structure depends on exact workup/tautomerism).

Data Summary & Troubleshooting

ParameterTriazolo- SynthesisPyrazolo- SynthesisPyrrolo- Synthesis
Key Reagent Hydrazine + OrthoesterHydrazine + NBSMalononitrile + NBS
Limiting Step Rearrangement (4,3-c to 1,5-c)Stability of Bromomethyl intermed.Anhydrous conditions (NaH)
Typical Yield 75–85%50–65% (over 2 steps)40–60% (over 2 steps)
Purification Recrystallization (EtOH)Column ChromatographyColumn Chromatography

Troubleshooting the SMe Group:

  • Odor Control: All reactions involving SMe compounds should be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) is effective for neutralizing glassware.

  • Late-Stage Activation: The SMe group in the final fused heterocycle can be oxidized to a sulfone (

    
    ) using m-CPBA  (2.5 equiv, DCM, RT). This sulfone is an excellent leaving group, allowing the introduction of amines, alkoxides, or carbon nucleophiles at the C6 position, creating a diverse library.
    

References

  • Direct Cyclization of Hydrazino-pyrimidines

    • Title: Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidines via Hydrazinolysis.
    • Source:Molecules2010, 15(1), 444-451.
    • URL:[Link]

  • Bromination of Methyl-Pyrimidines (NBS Method)

    • Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives (NBS Activation).[5]

    • Source:J. Org.[5][6] Chem.2022 , 87, 7, 4656–4664.

    • URL:[Link][5]

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines.
    • Source:Orient. J. Chem.2008, 24(2).
    • URL:[Link]

  • Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
    • Source:J. Mex. Chem. Soc.2015 , 59(4).

    • URL:[Link][1][5][7]

Sources

Application Note: Microwave-Assisted Orthogonal Functionalization of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and anti-infective agents. The compound 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine is a highly versatile building block due to its potential for differential functionalization. However, standard thermal derivatization of this scaffold is often plagued by sluggish kinetics and poor yields. This application note details a validated, high-throughput Microwave-Assisted Organic Synthesis (MAOS) workflow designed to achieve rapid, regioselective, and orthogonal functionalization of this critical intermediate.

Mechanistic Rationale & Chemoselectivity

To successfully utilize 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine, chemists must navigate its orthogonal reactivity profile. Understanding the causality behind the molecular behavior is critical for optimizing the reaction conditions:

  • Site 1: The 4-Chloro Position (Electrophilic Hotspot): The chlorine atom at the 4-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the adjacent 5-methyl group creates a significant steric penalty. This bulk hinders the optimal Bürgi-Dunitz trajectory of incoming nucleophiles, destabilizing the transition state leading to the Meisenheimer complex[1]. Conventional thermal heating requires extended reaction times (12–48 hours), which often leads to substrate degradation. Microwave irradiation overcomes this high activation energy barrier via rapid, uniform dielectric heating, driving the SNAr to completion in minutes without degrading the starting material[2].

  • Site 2: The 6-Methylsulfanyl Position (Latent Electrophile): The -SCH₃ (methylsulfanyl/methylthio) group is a poor leaving group due to its low polarizability and poor orbital overlap in the transition state. Consequently, it remains completely inert during the initial amination at the 4-position, ensuring perfect chemoselectivity. To functionalize this position, the thioether must be oxidized to a sulfone (-SO₂CH₃). The sulfone is a superior leaving group because its strong electron-withdrawing nature highly stabilizes the anionic Meisenheimer intermediate during a subsequent SNAr or cross-coupling reaction[3].

Experimental Protocols

The following self-validating workflows provide a reliable path to dual-functionalized pyrimidines.

Protocol A: Microwave-Assisted SNAr at the 4-Position

Objective: Synthesize 4-amino-5-methyl-6-(methylsulfanyl)pyrimidine derivatives.

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine (1.0 mmol, 1.0 eq) and the desired amine nucleophile (e.g., morpholine or a functionalized aniline) (1.2 mmol, 1.2 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) to achieve a 0.33 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to act as an acid scavenger and prevent the premature protonation of the nucleophile[4].

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer set to 130 °C for 20 minutes (Dynamic power mode, max 200 W, normal cooling).

  • Validation & Workup: Monitor reaction completion via LC-MS (validating the disappearance of the starting material mass). Quench the reaction by pouring it into ice water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Oxidation & Second SNAr

Objective: Convert the latent -SCH₃ group to -SO₂CH₃, followed by a second substitution.

  • Oxidation Setup: Dissolve the intermediate from Protocol A (1.0 mmol) in a mixture of Methanol/Water (4:1, 5.0 mL). Add Oxone® (potassium peroxymonosulfate) (2.5 mmol, 2.5 eq).

  • Microwave Oxidation: Irradiate the sealed vial at 80 °C for 10 minutes. The rapid microwave heating accelerates the oxidation, while the highly polar aqueous methanolic solvent acts as an excellent microwave absorber[5].

  • Isolation of Sulfone: Filter the resulting suspension to remove insoluble sulfate salts. Concentrate the filtrate to remove methanol, dilute with water, and extract with Dichloromethane (DCM). Dry and concentrate to yield the 6-methylsulfonyl intermediate.

  • Second SNAr: React the sulfone intermediate (1.0 mmol) with a second nucleophile (e.g., a primary aliphatic amine, 1.5 eq) in N-Methyl-2-pyrrolidone (NMP) (3.0 mL) with K₂CO₃ (2.0 eq). Microwave at 140 °C for 25 minutes. Purify the final 4,6-disubstituted-5-methylpyrimidine via flash chromatography.

Quantitative Data Presentation

The table below summarizes the kinetic and yield advantages of the microwave-assisted protocols compared to conventional thermal heating for this sterically hindered scaffold.

Reaction StepHeating MethodTemperature (°C)TimeIsolated Yield (%)Purity (LC-MS)
Step 1: SNAr (4-Cl) Conventional10024 hours55 - 65%< 85%
Step 1: SNAr (4-Cl) Microwave13020 mins88 - 95%> 95%
Step 2: Oxidation Conventional2512 hours70 - 80%~ 90%
Step 2: Oxidation Microwave8010 mins92 - 98%> 98%
Step 3: SNAr (6-SO₂Me) Conventional12036 hours40 - 50%< 80%
Step 3: SNAr (6-SO₂Me) Microwave14025 mins82 - 90%> 95%

Reaction Pathway Visualization

Pathway A 4-Chloro-5-methyl-6- (methylsulfanyl)pyrimidine (Starting Material) B 4-Amino-5-methyl-6- (methylsulfanyl)pyrimidine (Intermediate 1) A->B SNAr 1 (Amine) MW, 130°C, 20 min C 4-Amino-5-methyl-6- (methylsulfonyl)pyrimidine (Intermediate 2) B->C Oxidation (Oxone) MW, 80°C, 10 min D 4,6-Diamino-5-methyl- pyrimidine Derivative (Final Product) C->D SNAr 2 (Amine) MW, 140°C, 25 min

Microwave-assisted orthogonal functionalization of 4-chloro-5-methyl-6-(methylsulfanyl)pyrimidine.

References

  • Kappe, C. O., et al. "Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives." ACS Combinatorial Science, 2007. URL:[Link][3][5]

  • Xu, C., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006. URL:[Link][1]

Sources

reagents for converting 4-hydroxy precursor to 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The conversion of 4-hydroxy-5-methyl-6-(methylsulfanyl)pyrimidine (also known as 5-methyl-6-(methylsulfanyl)pyrimidin-4(3H)-one) to its 4-chloro derivative is a critical transformation in the synthesis of functionalized pyrimidine scaffolds for nucleophilic aromatic substitution (


).

While standard deoxychlorination protocols exist, this specific substrate presents a unique chemoselective challenge: preserving the methylsulfanyl (thiomethyl) moiety while activating the hydroxyl group. Sulfides are susceptible to oxidation or desulfurization under harsh conditions. Therefore, the selection of chlorinating agents and bases must balance reactivity with functional group tolerance.

This guide details an optimized Phosphorus Oxychloride (


)  protocol, utilizing N,N-Dimethylaniline (DMA)  as a catalyst/acid scavenger. This system offers superior reproducibility over thionyl chloride (

) or phosphorus pentachloride (

) methods, which pose higher risks of side reactions with the sulfur center.

Reaction Mechanism & Chemical Logic

The transformation proceeds via a Vilsmeier-Haack type activation , followed by nucleophilic displacement.

  • Activation: The lone pair of the pyrimidinone nitrogen donates electron density, facilitating the attack of the carbonyl oxygen on the electrophilic phosphorus of

    
    .
    
  • Intermediate Formation: This generates a dichlorophosphoryl intermediate (an activated leaving group), releasing HCl.

  • Base Catalysis: N,N-Dimethylaniline (DMA) acts as a base to neutralize the HCl, preventing protonation of the pyrimidine ring (which would deactivate it towards nucleophilic attack) and potentially forming a highly reactive Vilsmeier-salt-like species with

    
    .
    
  • Substitution: Chloride ion (

    
    ) attacks the C4 position, restoring aromaticity and expelling the phosphoro-species.
    
Mechanistic Pathway Diagram[1]

ReactionMechanism Substrate 4-Hydroxy-5-methyl- 6-(methylsulfanyl)pyrimidine Reagents POCl3 + PhNMe2 (Activation) Substrate->Reagents Tautomerization Intermediate Activated Phosphoryl Intermediate Reagents->Intermediate O-Phosphorylation (-HCl) Product 4-Chloro-5-methyl- 6-(methylsulfanyl)pyrimidine Intermediate->Product Cl- Attack (Aromatization)

Caption: Mechanistic flow from the tautomeric hydroxy precursor to the chlorinated aromatic product.

Reagent Selection Guide

ReagentSuitabilityCritical Notes

(Phosphorus Oxychloride)
Optimal Best balance of reactivity and selectivity. Requires base (DMA or

) to scavenge HCl.

(Thionyl Chloride)
Sub-optimalOften requires DMF catalysis. Higher risk of "Vilsmeier" side products or sulfur oxidation if traces of oxidants are present.

(Phosphorus Pentachloride)
Avoid Too aggressive. High risk of chlorinating the alkyl side chains or interacting with the sulfide to form sulfonium salts.

(N,N-Dimethylaniline)
Preferred Base Acts as an effective acid scavenger and catalyst. Easier to handle than pyridine for this specific substrate.

Detailed Experimental Protocol

Materials & Equipment[2]
  • Starting Material: 4-Hydroxy-5-methyl-6-(methylsulfanyl)pyrimidine (1.0 equiv).

  • Reagent: Phosphorus Oxychloride (

    
    , 3.0 - 5.0 equiv). Note: Excess serves as solvent.
    
  • Base: N,N-Dimethylaniline (1.0 - 1.2 equiv).

  • Solvent (Optional): Toluene (anhydrous) can be used if a slurry is preferred over neat

    
    .
    
  • Equipment: Round-bottom flask, reflux condenser with

    
     drying tube or 
    
    
    
    line, magnetic stir bar, ice bath.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar.

  • Charge the flask with 4-Hydroxy-5-methyl-6-(methylsulfanyl)pyrimidine (e.g., 10.0 g, 58.7 mmol).

  • Optional: Add anhydrous Toluene (50 mL) if reaction viscosity is a concern. For maximum rate, run neat.

  • Add N,N-Dimethylaniline (7.1 g, 7.5 mL, 58.7 mmol) slowly.

  • Cool the mixture to 0–5°C using an ice bath.

Step 2: Addition of


 
  • Add

    
      (27.0 g, 16.4 mL, 176 mmol) dropwise over 15–20 minutes.
    
    • Caution: Exothermic reaction.[1] Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approx. 100–110°C) .

  • Maintain reflux for 2 to 4 hours .

  • Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. The starting material (polar) should disappear, replaced by a less polar UV-active spot (Product).

Step 4: Workup (Quenching)

  • Critical Safety Step: Quenching

    
     is highly exothermic.
    
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess

    
    . Note: Use a base trap for the vacuum pump.
    
  • Dilute the thick residue with Dichloromethane (DCM) or Ethyl Acetate (100 mL).

  • Slowly pour the organic solution into a beaker of crushed ice (200 g) with vigorous stirring. Maintain internal temp < 20°C.

  • Stir for 30 minutes to ensure complete hydrolysis of residual phosphoryl chlorides.

Step 5: Isolation & Purification

  • Separate the organic layer.[2][3][4]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with saturated

    
     (to remove residual acid) and Brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude oil often solidifies upon standing. If necessary, purify via:

    • Recrystallization: Hexanes/EtOAc or Ethanol.

    • Flash Chromatography: Silica gel, gradient 0

      
       20% EtOAc in Hexanes.
      
Expected Results[1][2][6][7]
  • Yield: 85% - 95%

  • Appearance: Off-white to pale yellow solid/crystalline mass.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfides can slowly oxidize to sulfoxides in air.

Process Workflow Diagram

ExperimentalWorkflow Setup SETUP Charge Substrate + DMA Cool to 0°C Addition ADDITION Add POCl3 dropwise (Exothermic) Setup->Addition Reaction REACTION Reflux (105°C) for 3h Monitor via TLC Addition->Reaction Quench QUENCH Evaporate excess POCl3 Pour into Crushed Ice Reaction->Quench Isolation ISOLATION Extract (DCM) Wash (NaHCO3) Dry & Concentrate Quench->Isolation

Caption: Step-by-step experimental workflow for the chlorination process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of phosphoryl intermediate during quench.Increase stirring time in ice water (up to 1 hr). Ensure pH is neutralized with

.
Dark/Black Product Overheating or "charring" of the sulfide.Strictly control reflux temp. Do not exceed 110°C. Ensure inert atmosphere (

).
Sulfoxide Formation Oxidizing conditions during workup.Use fresh solvents.[4] Avoid prolonged exposure to air/light. Do not use bleach to clean glassware while product is present.
Residual

Inefficient evaporation.Use a toluene chaser during evaporation to azeotrope off residual

.

Safety & Compliance (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All operations must be performed in a functioning fume hood.
    
  • Sulfide Odor: Methylsulfanyl derivatives often have a pungent odor. Use bleach (sodium hypochlorite) to clean glassware only after the product has been removed, to neutralize sulfur residues.

  • Waste Disposal: Quenched aqueous waste contains high phosphate and chloride levels. Dispose of according to local environmental regulations.

References

  • General Pyrimidine Chlorination: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962. (Classic text on pyrimidine chemistry).[5][4]

  • POCl3/DMA Protocol: Process for producing 4-chloro-2-methylthiopyrimidines. JP2006076970A. (Describes the analogous 2-SMe isomer synthesis). Link

  • Deoxychlorination Mechanism: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010.
  • Safety Data: Phosphorus Oxychloride MSDS, Sigma-Aldrich. Link

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Process Development Group Subject: Yield Optimization Guide: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Critical Isomer Verification

Before proceeding, we must verify the structural target. The nomenclature for methyl/thio-substituted pyrimidines is frequently confused in literature.

  • Target A (Your Request): 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine .

    • Structure: Pyrimidine ring with H at C2 , Cl at C4, Methyl at C5, and SMe at C6.

    • Synthesis Path: Typically requires nucleophilic displacement on a symmetric 4,6-dichloro precursor.[1]

  • Target B (Common Commercial Isomer): 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine (CAS 17119-73-2).[1]

    • Structure: SMe at C2.

    • Synthesis Path: Cyclization of S-methylisothiourea, followed by POCl₃ chlorination.[1]

This guide focuses strictly on Target A (4-Cl, 5-Me, 6-SMe). If you are synthesizing Target B, the protocols below regarding regioselectivity will not apply, as the SMe is installed prior to ring closure.

Troubleshooting & Optimization (Q&A)

Phase 1: The Precursor (4,6-Dichloro-5-methylpyrimidine)

Most yield losses for this target occur during the synthesis of the dichloro precursor from 4,6-dihydroxy-5-methylpyrimidine.[1]

Q1: My chlorination reaction (POCl₃) turns into a black tar and yield is <50%. What is happening? A: This "charring" is caused by the decomposition of the pyrimidine ring due to excessive local heating or trapped HCl gas.

  • The Fix:

    • Catalyst Choice: Do not use neat DMF. Use diethylaniline (DEA) or a catalytic amount of DMF (1-2 drops per mole) strictly controlled.[1] DEA acts as an acid scavenger without inducing Vilsmeier-Haack polymerization side reactions.[1]

    • Staged Heating: Do not go straight to reflux. Heat to 60°C for 1 hour to allow the initial Vilsmeier intermediate to form, then ramp to reflux (105-110°C).

    • Anhydrous Conditions: Ensure the starting 4,6-dihydroxy-5-methylpyrimidine is bone-dry. Residual moisture reacts violently with POCl₃, creating phosphoric acid hotspots that char the product.

Q2: Upon quenching the POCl₃ reaction, I lose significant product to the aqueous layer. A: 4,6-Dichloropyrimidines are lipophilic but hydrolytically unstable in hot acid.

  • The Fix:

    • Quench Temperature: Pour the reaction mixture into ice water/crushed ice, maintaining the internal temperature below 10°C .

    • pH Control: Neutralize immediately with ammonia or sodium bicarbonate to pH 7-8.[1] Prolonged exposure to acidic quench water hydrolyzes the C-Cl bond back to the hydroxy (pyrimidone), which is water-soluble and lost.[1]

    • Extraction: Use Dichloromethane (DCM) immediately. Do not let the aqueous slurry sit.[1]

Phase 2: The Substitution (Target Synthesis)

Reaction: 4,6-Dichloro-5-methylpyrimidine + NaSMe → 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine[1]

Q3: I am getting a mixture of starting material, product, and the bis-substituted impurity (4,6-bis(methylthio)). How do I improve selectivity? A: This is a classic symmetrical electrophile problem (k1 vs k2). The second chlorine is deactivated after the first SMe substitution, but not enough to prevent over-reaction if local concentration is high.

  • The Fix (Stoichiometry & Addition Mode):

    • Limiting Reagent: Use 0.95 equivalents of Sodium Thiomethoxide (NaSMe). It is better to have 5% unreacted starting material (separable) than 10% bis-impurity (difficult to separate).[1]

    • Inverse Addition: Do not add the pyrimidine to the thiomethoxide. Dissolve the pyrimidine in THF (0.1 M) and cool to -10°C . Add the NaSMe solution dropwise over 2 hours. This ensures the dichloro species is always in excess relative to the nucleophile.

Q4: The reaction stalls at 60% conversion, but heating it causes impurities. A: Sodium thiomethoxide can degrade or dimerize (disulfide formation) if the solvent is not degassed, effectively lowering your active reagent count.

  • The Fix:

    • Solvent: Use anhydrous THF or DCM.[1] Avoid alcohols (MeOH) if possible, as alkoxide competition can produce methoxy side products (4-chloro-5-methyl-6-methoxypyrimidine).[1]

    • Activation: If reactivity is low due to the electron-donating 5-methyl group, add a crown ether (15-crown-5 for Na+) to solubilize the thiomethoxide, increasing its nucleophilicity at lower temperatures.[1]

Optimized Experimental Protocol

Step 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine
  • Setup: 500 mL RBF with reflux condenser and drying tube (CaCl₂).

  • Reagents: Mix 4,6-dihydroxy-5-methylpyrimidine (10.0 g, 71.4 mmol) with POCl₃ (60 mL, excess). Add N,N-diethylaniline (5 mL).

  • Reaction: Heat to 60°C for 30 mins, then reflux (110°C) for 3-4 hours until clear.

  • Workup: Evaporate excess POCl₃ under reduced pressure (rotovap with caustic trap). Pour residue onto 200g crushed ice. Stir vigorously. Neutralize with NH₄OH to pH 7.[1] Extract with DCM (3 x 50 mL). Dry over MgSO₄.[1][2]

  • Yield Target: >85% (Yellow crystalline solid).

Step 2: Regioselective Substitution (The Target)
  • Setup: 250 mL 3-neck flask, N₂ atmosphere, low-temp thermometer.

  • Solution A: Dissolve 4,6-dichloro-5-methylpyrimidine (5.0 g, 30.7 mmol) in anhydrous THF (60 mL). Cool to -10°C .[1][3]

  • Solution B: Sodium thiomethoxide (2.05 g, 29.2 mmol, 0.95 eq ) in THF (20 mL). Note: Commercial NaSMe powder is often hydrated; titrate or use excess if purity is unknown, but start with 0.95 eq theoretical.

  • Addition: Add Solution B to Solution A dropwise via syringe pump over 120 minutes .

  • Monitoring: Check TLC (Hexane/EtOAc 9:1) every 30 mins. Look for the mono-substituted spot.[1] If bis-substituted spot appears, stop addition immediately.[1]

  • Workup: Quench with saturated NH₄Cl (cold). Extract with EtOAc.[1][4][5] Wash with water and brine.[1][6]

  • Purification: Column chromatography is usually required to separate the mono-product from trace starting material.[1]

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: Gradient 0-10% EtOAc in Hexanes.[1]

  • Yield Target: 65-75% isolated yield.

Visual Workflow

SynthesisPath Start 4,6-Dihydroxy-5-methylpyrimidine (Precursor) Step1 Chlorination (POCl3, reflux) Start->Step1 Dehydration Inter 4,6-Dichloro-5-methylpyrimidine (Symmetric Intermediate) Step1->Inter Yield: ~85% Step2 Nucleophilic Substitution (NaSMe, -10°C, THF) Inter->Step2 Controlled Addition (Inverse) Target 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Target Product) Step2->Target Major Product (Mono-substitution) Side 4,6-Bis(methylsulfanyl)pyrimidine (Over-reaction Impurity) Step2->Side Minor Impurity (If NaSMe excess)

Caption: Pathway for the regioselective synthesis of the target from the dihydroxy precursor, highlighting the critical branching point for bis-substitution impurities.

References

  • Isomer Identification & Properties

    • ChemicalBook.[1] (2025).[4] "4-Chloro-6-methyl-2-(methylthio)pyrimidine Properties (CAS 17119-73-2)." (Note: Cited for structural contrast). Link

  • Chlorination Protocols (POCl₃ Optimization)

    • Wang, H., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17, 4533-4544.[1] Link

  • Nucleophilic Substitution Selectivity (SNAr)

    • Kalogirou, A. S., et al. (2020).[7] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, vii, 28-38.[1] (Demonstrates selective displacement on polychlorinated pyrimidines). Link

  • Process Safety (POCl₃ Quenching)

    • BenchChem Technical Support.[1][4] (2025).[4] "Chlorination of 4-amino-2,6-dihydroxypyrimidine: Troubleshooting Guides." Link

Sources

preventing hydrolysis of chlorine in 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Ticket ID: #CP-HYD-5M6S Subject: Prevention of C4-Chlorine Hydrolysis & Stability Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are encountering stability issues with 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (approximate CAS: 1005-38-5 or derivatives). The core challenge is the high electrophilicity of the C4 position, driven by the pyrimidine ring's nitrogen atoms (N1/N3). While the 5-methyl group provides minor steric protection and the 6-methylsulfanyl group offers electron donation, the C4-Cl bond remains highly susceptible to Nucleophilic Aromatic Substitution (


)  by water, leading to the formation of the thermodynamically stable 4-pyrimidinone (tautomer of the 4-hydroxy species).

This guide provides a self-validating protocol to arrest this hydrolysis during storage, synthesis, and purification.

Module 1: Storage & Handling (The "Shelf-Life" Protocol)

The Problem: Atmospheric moisture is sufficient to degrade this reagent over time, releasing HCl and autocatalyzing further decomposition.

Standard Operating Procedure (SOP):

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of the

transition state.[1]
Atmosphere Argon/Nitrogen (Inert) Displaces moisture-laden air.[1]

exclusion also prevents oxidation of the 6-SMe group to sulfoxide (which would make the ring hyper-reactive and unstable).
Container Amber Glass + Parafilm Amber glass prevents photolytic cleavage; Parafilm acts as a secondary moisture barrier.[1]
Desiccant P2O5 or Activated Sieves Silica gel is often insufficient for long-term storage of highly labile chlorides.

Visual Guide: Storage Decision Tree

StorageProtocol Start Received Reagent Check Check Appearance (White/Yellow Solid?) Start->Check Good Intact Check->Good Yes Bad Precipitate/Liquid (Hydrolysis Started) Check->Bad No Action2 Store under Argon -20°C Good->Action2 Action1 Purify immediately (Recrystallize from anhyd. Hexane/DCM) Bad->Action1 Action1->Action2

Caption: Decision matrix for assessing reagent integrity upon receipt and determining storage path.

Module 2: Reaction Optimization (Preventing In-Situ Hydrolysis)

The Mechanism: The reaction is a competition between your desired nucleophile (Amine, Boronate, etc.) and Water (Hydrolysis).[1]

  • Path A (Desired):

    
     attack at C4 
    
    
    
    Meisenheimer Complex
    
    
    Product.
  • Path B (Parasitic):

    
     attack at C4 
    
    
    
    4-Hydroxypyrimidine (Pyrimidinone).

Critical Control Points:

  • Solvent Selection (The "Anhydrous" Rule)

    • Avoid: DMF and DMSO unless freshly distilled/dried. They are hygroscopic and often contain trace water that is fatal to this reaction.

    • Preferred: Anhydrous 1,4-Dioxane, Toluene, or THF.

    • Why? Non-polar solvents destabilize the charged transition state of the hydrolysis pathway more than the desired

      
       with neutral nucleophiles.
      
  • Base Selection (The "pKa" Trap)

    • Avoid: Hydroxide bases (NaOH, KOH) or Alkoxides (NaOMe) unless the nucleophile is extremely weak. OH- is a better nucleophile than water.

    • Preferred: Non-nucleophilic organic bases (DIPEA,

      
      ) or inorganic carbonates (
      
      
      
      ,
      
      
      ) suspended in organic solvent.
    • Why? Sterically hindered bases (DIPEA) cannot attack the C4 position but effectively neutralize the HCl byproduct.

  • Temperature Management

    • Start Low: Initiate reactions at 0°C or RT. Only heat if TLC shows no conversion after 1 hour.

    • The 5-Methyl Effect: The methyl group at C5 provides steric bulk. While this slows down the desired reaction, it also hinders water attack. You may need some heat (40-60°C), but never exceed 80°C without strict moisture control.

Visual Guide: Reaction Pathway Competition

ReactionCompetition cluster_0 Path A: Desired (Anhydrous) cluster_1 Path B: Parasitic (Wet) Substrate 4-Cl-5-Me-6-SMe-Pyrimidine Intermediate Meisenheimer Complex Substrate->Intermediate Activation Product Substituted Product Intermediate->Product + Nu / - Cl Waste Pyrimidinone (Inactive) Intermediate->Waste + H2O / - HCl Nu Nucleophile (R-NH2) Nu->Intermediate Water H2O / OH- Water->Intermediate

Caption: Mechanistic divergence showing the critical competition between the desired nucleophile and water at the C4 position.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (baseline) and my yield is low. What is it?

  • Diagnosis: This is likely the 4-hydroxy-5-methyl-6-(methylsulfanyl)pyrimidine (or its tautomer, the pyrimidinone).

  • Cause: Water ingress. Pyrimidinones are highly polar and often crash out of organic solvents or stick to the baseline.

  • Fix: Check your solvent water content (Karl Fischer titration). If >50 ppm, switch to a fresh anhydrous bottle. Ensure your base is dry (

    
     is hygroscopic; dry it in an oven before use).
    

Q2: Can I use an acidic workup to remove the amine?

  • WARNING: No.

  • Reason: Protonating the pyrimidine nitrogens (N1/N3) makes the C4 carbon exponentially more electrophilic. Even during a short extraction, acidic water can hydrolyze the C-Cl bond.

  • Solution: Use a neutral buffer (pH 7 Phosphate) or a slightly basic workup (Sat.

    
    ). If you must remove amines, use column chromatography rather than acid-base extraction.
    

Q3: LCMS shows a mass shift of M-18 relative to the expected product?

  • Analysis: Be careful.

    • Start: R-Cl (Mass X).[1]

    • Hydrolysis Product: R-OH.

    • Mass Change:

      
       amu.
      
  • Confirmation: Check the isotope pattern. If the characteristic Chlorine split (3:1 ratio of M:M+2) is gone, you have hydrolyzed the starting material.

Q4: Does the SMe group affect stability?

  • Insight: Yes. The sulfur atom at C6 is electron-donating by resonance. This actually stabilizes the C4-Cl bond compared to a 6-H or 6-CF3 pyrimidine.

  • Risk: If you accidentally oxidize the SMe to a sulfoxide (S=O) or sulfone (

    
    ) using peroxides or vigorous stirring in air, the ring becomes electron-poor, and the C4-Cl will hydrolyze almost instantly upon contact with moisture. Keep oxidants away. 
    

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on diazine reactivity and nucleophilic substitution mechanisms).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link (Discusses stability of heterocycles in drug design).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link (Process chemistry insights on

    
     vs hydrolysis).
    
  • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (Context on pyrimidine synthesis and functional group interconversion).

Sources

optimizing recrystallization solvents for pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Recrystallization Solvents for Pyrimidine Intermediates Content Type: Technical Support Center Guide

Status: Operational | Tier: L3 (Process Development)

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges of crystallizing pyrimidine intermediates—a class of heterocycles notorious for high melting points, strong intermolecular hydrogen bonding, and a tendency to "oil out" or form solvates.[1]

Module 1: Solvent Selection Strategy

User Question: I have a crude pyrimidine intermediate (amino- or chloro-substituted). Standard solvents like Ethanol aren't working. How do I rationally select a solvent system?

The "Solvent-Functionality Match" Protocol

Pyrimidine solubility is dictated by the competition between crystal lattice energy (driven by


-

stacking and H-bonding) and solvation energy. You cannot guess; you must screen based on the dominant functional group.
Recommended Solvent Classes by Functional Group
Functional GroupDominant InteractionRecommended Primary SolventsRecommended AntisolventsTechnical Notes
Aminopyrimidines Strong H-bond donor/acceptorEthanol, Methanol, 2-PropanolWater, HeptaneOften form hydrates. Ethanol/Water (9:1) is the "Gold Standard" starting point [1, 3].
Chloropyrimidines Lipophilic, weak H-bond acceptorEthyl Acetate, Toluene, AcetonitrileHexane, HeptaneAvoid nucleophilic solvents (e.g., alcohols) at high T if the chloride is labile [13].
Pyrimidinones High lattice energy (dimers)DMSO, DMF, Acetic AcidWater, MethanolRequires high T to dissolve. "Oiling out" risk is high upon rapid cooling [18].
Highly Polar/Zwitterionic Ionic interactionsWater, Methanol/WaterAcetone, AcetonitrilepH adjustment may be required to suppress ionization and induce precipitation [2].
Workflow: The "4-Vial" Rapid Screen

Do not waste material on random trials. Execute this parallel screen:

  • Vial A (Protich): Ethanol (or MeOH). Test for solubility at reflux.[2] If soluble hot/insoluble cold

    
    Proceed. 
    
  • Vial B (Aprotic Polar): Ethyl Acetate (or MeCN). Good for rejecting polar impurities.[3]

  • Vial C (Non-polar): Toluene. Essential for highly substituted lipophilic pyrimidines.

  • Vial D (Binary): Dissolve in minimal DMF/DMSO, then slow addition of Water (antisolvent). Use only for refractory solids.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My solution becomes cloudy and forms a sticky oil at the bottom instead of crystals. Why is this happening and how do I fix it?

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS).[4] It occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the solution temperature drops below the "oiling out" boundary (binodal) before it hits the solubility curve (spinodal) of the crystal. Impurities often depress the melting point, making the "oil" phase thermodynamically stable [5, 9].

Protocol: Recovery from Oiling Out

Do NOT cool further; the oil will harden into an amorphous glass.

  • Re-dissolve: Heat the mixture back to a clear solution (T > T_clear).

  • Shift the Phase Diagram:

    • Option A: Add 10-20% more of the good solvent . This lowers the concentration, moving the system away from the LLPS boundary.

    • Option B: Add a seed crystal at

      
      . This provides a surface for nucleation, bypassing the oil phase [7].
      
  • Controlled Cooling: Reduce cooling rate to

    
    .
    
Visualization: Oiling Out Decision Tree

OilingOutTroubleshooting start Observation: Solution turns cloudy/oily check_temp Is T > Melting Point of pure solid? start->check_temp melted Solid has melted (not oiled). Cool slower or choose higher BP solvent. check_temp->melted Yes llps Liquid-Liquid Phase Separation (LLPS) check_temp->llps No action_heat Re-heat to clear solution llps->action_heat action_seed Add SEED crystals at high T action_heat->action_seed Bypass Nucleation Barrier action_solvent Add 10-20% more Good Solvent action_heat->action_solvent Reduce Supersaturation

Figure 1: Decision matrix for diagnosing and resolving oiling out phenomena in pyrimidine crystallization.

Module 3: Impurity Rejection (Regioisomers)

User Question: I have a mixture of 2-amino and 4-amino pyrimidine regioisomers. They co-crystallize.[5] How do I separate them?

Technical Insight: Regioisomers often have distinct dipole moments and H-bond capabilities. 4-aminopyrimidines are typically more basic and polar than 2-aminopyrimidines due to resonance stabilization [15].

Separation Strategy
  • Thermodynamic Control:

    • Use a solvent that interacts specifically with one isomer. Ethanol often favors the crystallization of the more symmetric/higher melting isomer (usually the 4-amino form) due to better packing [11].

  • Kinetic Control (Antisolvent Crash):

    • Dissolve the mixture in DMF .

    • Rapidly add Water . The less soluble isomer (often the one with fewer H-bond donors exposed) precipitates first.

  • Chemical Derivatization (Last Resort):

    • If direct crystallization fails, convert the mixture to HCl salts. The lattice energies of the salts often differ significantly more than the free bases [15].

Module 4: Advanced Workflow for Scale-Up

User Question: I need to scale this up to 100g. What parameters matter most?

The "Cooling Profile" Protocol

On a larger scale, heat transfer is slower. Passive cooling is dangerous (leads to crusting and occlusion).

  • Dissolution:

    
     should be 
    
    
    
    below the solvent boiling point.
  • Clarification: Hot filtration must be done through a pre-heated funnel to prevent premature crashing [14].

  • Seeding Point: Cool to the metastable zone (approx. 80% saturation). Add 0.5-1.0 wt% seeds.

  • Aging: Hold temperature constant for 30-60 mins after seeding to allow crystal growth.

  • Ramp Down: Cool at a linear rate (e.g.,

    
    ) to the isolation temperature.
    
Visualization: Optimized Crystallization Workflow

CrystallizationWorkflow raw Crude Pyrimidine dissolve Dissolution (T = BP - 5°C) raw->dissolve filter Hot Filtration (Remove Insolubles) dissolve->filter metastable Cool to Metastable Zone filter->metastable seed Seeding (0.5 wt%) metastable->seed growth Crystal Growth (Slow Cooling) seed->growth isolate Isolation & Wash growth->isolate

Figure 2: Linear workflow for scalable pyrimidine purification, emphasizing the critical seeding step.

References

  • Benchchem.[1][3][6][7][8][9] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.[7]

  • Benchchem.[1][3][6][7][8][9] Technical Support Center: Purification of Polar Pyrimidine Derivatives.

  • Benchchem.[1][3][6][8] Technical Support Center: Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization.

  • Chemistry LibreTexts. 6.6D: Troubleshooting - Oiling Out.

  • Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Solutions.[3][4][6]

  • Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.

  • Mettler Toledo. Crystallization of Active Pharmaceutical Ingredients.[3][9]

  • ACS Publications. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. J. Org. Chem.

  • Mettler Toledo. Oiling Out: A Kinetic or Thermodynamic Phenomenon?

  • Google Patents. CN1296945A - Process for preparing aminopyrimidine sulfate.

  • Reddit r/OrganicChemistry.[10] Advice on separating regioisomers.

  • PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.

  • Benchchem. Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

  • UMass Amherst. Recrystallization Theory and Protocols.[7]

  • Google Patents. US8334383B2 - Regioselective preparation of substituted pyrimidines.

  • Reddit r/OrganicChemistry.[10] How to separate these regioisomers?

  • DOI.org. Crystal structure of pyrazolo[3,4-d]pyrimidine nucleosides.[11]

  • ResearchGate. Best method for crystallization of pyrimidin-2(5)-one soluble only in DMF/DMSO.[10]

  • ACS Publications. Sanofi's Solvent Selection Guide.[12] Org.[2][10][13][14] Process Res. Dev.

  • RSC Publishing. CHEM21 selection guide of classical- and less classical-solvents. Green Chem.

  • Taylor & Francis. Introduction of an Efficient Protocol for the Synthesis of Pyrimidine Derivatives.

  • PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines.[14]

  • ResearchGate. Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives.[15]

Sources

troubleshooting low reactivity of 4-chloro pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Topic: Troubleshooting Low Reactivity & Side Reactions in 4-Chloro Pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Deceptive" Electrophile

Welcome to the technical support hub for pyrimidine chemistry. A common misconception is that 4-chloropyrimidines are universally reactive due to the electron-deficient nature of the diazine ring. While generally more reactive than chlorobenzenes (approx.


 times faster in 

), their reactivity is highly sensitive to ring substitution.

If your reaction is stalled, it is likely due to one of three "silent killers": Electronic Deactivation , Regiochemical Mismatch , or Hydrolytic Competition . This guide provides self-validating protocols to diagnose and fix these specific failure modes.

Module 1: Diagnostic & Decision Logic

Before adding more catalyst or heat, determine why the reaction is failing. Use this logic flow to select the correct protocol.

Interactive Troubleshooting Flowchart

PyrimidineLogic Start Reaction Status: Low/No Conversion CheckSub Check C2/C5/C6 Substituents Start->CheckSub IsElectronRich Are there EDGs? (-OMe, -NH2, -Me) on ring? CheckSub->IsElectronRich Yes Yes IsElectronRich->Yes Ring Deactivated No No IsElectronRich->No Ring Activated DeactivatedPath Protocol B: Pd-Catalysis (Buchwald) Yes->DeactivatedPath Hydrolysis Issue: Hydrolysis to Pyrimidinone (M-Cl+OH) Yes->Hydrolysis ActivatedPath Protocol A: Acid-Catalyzed SNAr No->ActivatedPath CheckSolvent Is Solvent Wet/Basic? ActivatedPath->CheckSolvent CheckSolvent->Yes

Caption: Decision matrix for selecting between


 and Pd-catalyzed routes based on ring electronics.

Module 2: Protocol A - Enhancing (The "Acid Trick")

Scenario: Your substrate is electronically neutral or slightly deactivated, but standard heating in DMF/DIEA yields <10% conversion.

The Science: Standard


 relies on the nucleophile attacking the C4 position.[1] If the ring is not electrophilic enough, you can supercharge  it by protonating the N1/N3 nitrogen. This lowers the LUMO energy, making the C4 carbon significantly more susceptible to attack, even by weak nucleophiles like anilines.
Optimized Protocol: Acid-Mediated Nucleophilic Substitution

Best for: Anilines, weak amines, and reactions sensitive to basic hydrolysis.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Nucleophile: 1.1 equiv

    • Catalyst: 1.0 M HCl in Dioxane (0.1 – 1.0 equiv) or p-TsOH.

    • Solvent: i-PrOH or 2-Butanol (0.2 M).

  • Procedure:

    • Dissolve substrate and nucleophile in alcohol.

    • Add acid catalyst dropwise.

    • Heat to 80 °C (or 120 °C in Microwave for 20 min).

    • Self-Validating Step: Monitor TLC.[1] The product is often more basic than the starting material and may precipitate as the HCl salt, driving the equilibrium forward.

  • Workup:

    • Cool to RT. If precipitate forms, filter and wash with cold ether (Product is HCl salt).

    • If no precipitate: Dilute with EtOAc, wash with Sat.

      
       (Critical to remove acid before concentration to prevent hydrolysis).
      

Data Comparison: Thermal vs. Acid Catalysis

Condition Substrate Nucleophile Time Yield

| Standard (DMF,


) | 2-amino-4-Cl-pyrimidine | Aniline | 24 h | 15% |
| Acid Cat.  (iPrOH, HCl, 

) | 2-amino-4-Cl-pyrimidine | Aniline | 2 h | 88% |

Module 3: Protocol B - The Nuclear Option (Pd-Catalysis)

Scenario: You have strong Electron Donating Groups (EDGs) like -OMe or -NH2 at C2 or C6. The ring is too electron-rich for


, even with acid.

The Science: EDGs raise the energy of the


-system, repelling the nucleophile. You must switch mechanisms from electronic  (

) to oxidative addition (Buchwald-Hartwig). The C4-Cl bond is chemically similar to an aryl chloride but requires specific ligands to facilitate the oxidative addition into the electron-rich heteroaryl bond.
Optimized Protocol: Buchwald-Hartwig Amination

Best for: 2,4-diamino pyrimidines, alkoxypyrimidines.

  • Catalyst System:

    • Pre-catalyst:

      
       (2 mol%) or Pd(OAc)2.
      
    • Ligand: BrettPhos (for primary amines) or Xantphos (for heterocycles/anilines). Do not use simple

      
      .
      
    • Base:

      
       (Weak) or LiHMDS (Strong - use if substrate tolerates).
      
    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge flask with Pd, Ligand, Base, and Substrate inside glovebox or under Argon stream.

    • Add solvent and amine.[1][2][3][4]

    • Heat to 100 °C.

    • Self-Validating Step: Solution usually turns from dark purple/red (active catalyst) to black (precipitated Pd) if the catalyst dies. If it stays black immediately, check oxygen levels.

Module 4: Troubleshooting Regioselectivity (2,4-Dichloro systems)

Q: I am reacting 2,4-dichloropyrimidine. Why am I getting the C2 product instead of C4?

A: The "Reverse Regioselectivity" Trap.

  • Standard Rule: C4 is more reactive than C2 (para-like position is more electrophilic).

  • The Exception: If you have a bulky substituent at C5, or a strong EDG at C6, the regioselectivity can flip.

  • The Fix:

    • To hit C4: Use steric control. Use a smaller nucleophile at low temp (

      
      ) with 1.0 eq of base.
      
    • To hit C2: This is difficult directly. Usually requires blocking C4 first (e.g., with a thiomethyl group) or exploiting the "Reverse Regioselectivity" induced by specific tertiary amines [1].

Regioselectivity Visualization

Regio Substrate 2,4-Dichloropyrimidine C4_Product C4-Substituted (Major Product) Substrate->C4_Product Standard Conditions (Cold, 1 eq Nucleophile) C2_Product C2-Substituted (Minor/Special Case) Substrate->C2_Product Steric Bulk at C5 or Tertiary Amine Nuc.

Caption: Standard vs. Anomalous regioselectivity pathways in 2,4-dichloropyrimidines.

Module 5: FAQ - Side Reactions

Q: I see a peak at M-18 or M-Cl+OH by LCMS. What is it? A: This is 4-hydroxypyrimidine (tautomerizes to the pyrimidinone).

  • Cause: Water in your solvent or using hydroxide bases.[1][5] Pyrimidines are highly susceptible to hydrolysis at C4.

  • Fix:

    • Switch to anhydrous solvents (DMF/DMSO).

    • Change base from

      
       to DIPEA (non-nucleophilic).
      
    • Critical: If using acid catalysis (Module 2), do not overheat for prolonged periods, as acid also catalyzes hydrolysis [2].

Q: My product is water-soluble and I can't extract it. A: Pyrimidines with amine tails are polar.

  • Fix: Do not use water/EtOAc extraction. Evaporate the reaction solvent (DMF/DMSO) directly using a Genevac or high-vac line with a cold trap. Purify the residue directly by Reverse Phase Flash Chromatography (C18) using 0.1% Formic Acid in Water/Acetonitrile.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. (2015). Demonstrates the use of tertiary amines to reverse selectivity to C2.

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. ACS Omega. (2023). Details the kinetics of acid-catalyzed amination vs. hydrolysis.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (2006). Establishes the C4 selectivity rules and Pd-catalyzed exceptions.

  • Buchwald-Hartwig Amination. Wikipedia/Organic Chemistry Portal. General overview of ligand selection for deactivated heteroaryl chlorides. [3][6]

Sources

storage conditions to prevent degradation of methylsulfanyl pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Methylsulfanyl pyrimidines (also known as thiomethyl pyrimidines) are cornerstones in medicinal chemistry, serving as versatile electrophiles for nucleophilic aromatic substitution (


) and precursors for cross-coupling reactions.

However, they present a stability paradox : the very reactivity that makes the methylsulfanyl group (-SMe) a valuable synthetic handle—its electron-donating capacity and potential as a leaving group—renders it highly susceptible to environmental degradation.

This guide provides a root-cause analysis of degradation pathways and a self-validating storage protocol to ensure the integrity of your reagents.

Module 1: The Degradation Matrix (Mechanistic Insight)

To prevent degradation, one must understand the enemy. Methylsulfanyl pyrimidines suffer from two primary failure modes: S-Oxidation and Hydrolytic Displacement .

Oxidative Cascade (The Silent Killer)

The sulfur atom in the -SMe group is nucleophilic. Exposure to atmospheric oxygen (


), especially in the presence of light or trace metals, drives the oxidation of the sulfide to a sulfoxide  and eventually a sulfone .
  • Impact: Sulfoxides/sulfones are significantly more electron-withdrawing and better leaving groups than the parent sulfide. This unintended activation alters the stoichiometry of subsequent reactions and changes the solubility profile.

Hydrolytic Displacement (The "Stench" Factor)

While the -SMe group is a poor leaving group compared to halogens, it can be displaced by hydroxide ions or water under acidic/basic catalysis or prolonged exposure to moisture.

  • Impact: Hydrolysis cleaves the C-S bond, generating a hydroxypyrimidine (often tautomerizing to a pyrimidone) and releasing methanethiol (MeSH).

  • Sensory Indicator: Methanethiol has a distinct, putrid "rotten cabbage" odor detectable at parts-per-billion (ppb) levels.[1] If you smell it, degradation has occurred.

Degradation Pathway Diagram

DegradationPathways Start Intact -SMe Pyrimidine Sulfoxide Sulfoxide (-S(=O)Me) Start->Sulfoxide Oxidation (Air/Light) HydrolysisProd Hydroxypyrimidine (Inactive) Start->HydrolysisProd Hydrolysis (H2O/pH) MeSH Methanethiol (Gas - Odor) Start->MeSH byproduct Sulfone Sulfone (-S(=O)2Me) Sulfoxide->Sulfone Further Oxidation

Figure 1: Divergent degradation pathways.[2][3] The Red path represents oxidation (increasing leaving group ability unintentionally), while the Yellow path represents hydrolysis (irreversible destruction).

Module 2: The "Gold Standard" Storage Protocol

Do not rely on the manufacturer's bottle seal once opened. Follow this workflow to maximize shelf-life.

Environmental Control
  • Temperature: Store at -20°C for long-term stability. While some derivatives are stable at 2-8°C, the freezing point retards the kinetics of auto-oxidation.

  • Atmosphere: Strict Inert Gas (Argon/Nitrogen). The exclusion of oxygen is non-negotiable for high-purity maintenance.

  • Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-oxidation.

Re-sealing Workflow (Step-by-Step)
  • Equilibrate: Allow the bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the solid, accelerating hydrolysis.

  • Dispense: Aliquot the required amount quickly.

  • Purge: Backfill the headspace of the vial with dry Argon or Nitrogen for 15–30 seconds. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the solid.

  • Seal: Parafilm is insufficient for long-term storage. Use a cap with a PTFE liner and wrap the junction with electrical tape or Parafilm for a secondary moisture barrier.

Module 3: Troubleshooting & QC

Diagnostic Table: Is my reagent compromised?
SymptomProbable CauseVerification MethodCorrective Action
Pungent "Cabbage" Odor Hydrolysis releasing Methanethiol.Smell Test: Unmistakable at trace levels.[1]Discard. The material is contaminated with hydroxypyrimidines.
Melting Point Depression Impurity Accumulation (Sulfoxides/Hydrolysis products).Melting Point: Compare to CoA. A range >2°C indicates impurity.Recrystallize if the impurity is minor; otherwise discard.
New Spots on TLC Oxidation (Sulfoxides are more polar).TLC: Sulfoxides typically have lower

values than the sulfide.
Purify: Column chromatography can separate sulfoxides from sulfides.
Yellowing of White Solid Photo-oxidation or trace conjugated impurities.Visual Inspection. Check Purity. If >95% by HPLC, use with caution.
QC Workflow Diagram

QC_Workflow Sample Open Vial (Room Temp) OdorCheck Odor Check: Rotten Cabbage? Sample->OdorCheck Discard DISCARD (Irreversible Hydrolysis) OdorCheck->Discard Yes (MeSH detected) Visual Visual Check: Color Change? OdorCheck->Visual No TLC TLC/HPLC Check: Single Peak/Spot? Visual->TLC No Change Purify Purify (Recrystallize) Visual->Purify Yellowing Use Proceed to Experiment TLC->Use Pure TLC->Purify Extra Spots Purify->TLC Re-test

Figure 2: Decision tree for assessing reagent quality before synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store methylsulfanyl pyrimidines in solution (e.g., DMSO or DMF)? A: Not recommended for long-term storage. While methylsulfanyl pyrimidines are often soluble in DMSO, the solvent itself can act as a mild oxidant under certain conditions. Furthermore, nucleophilic solvents can slowly displace the -SMe group over weeks. Always store as a dry solid. If solution storage is unavoidable, use anhydrous solvents, store at -80°C, and use within 48 hours.

Q2: I need to use the reagent, but it smells slightly. Can I still use it? A: It depends on the application. The smell of methanethiol is detectable at extremely low concentrations (ppb). A faint smell may indicate <0.1% degradation.

  • For sensitive kinetics or GMP work:Discard.

  • For rough synthesis: Run a TLC.[4] If the main spot is clean, the trace hydrolysis product (hydroxypyrimidine) is likely insoluble in organic extraction solvents and can be removed during workup.

Q3: Why is Argon preferred over Nitrogen for blanketing these specific compounds? A: Argon is denser than air, whereas Nitrogen is similar in density to air. When you open a vial to dispense a solid, Argon "sits" in the vial, protecting the remaining solid from oxygen and moisture more effectively than Nitrogen, which diffuses away more rapidly [1].

Q4: How do I dispose of degraded material safely? A: Do not throw it in the general trash. The methanethiol generation can cause facility evacuations due to the smell mimicking a gas leak. Treat with bleach (sodium hypochlorite) solution in a fume hood to oxidize the sulfur residues to odorless sulfonates/sulfates before disposal into aqueous waste streams [2].

References

  • National Institutes of Health (NIH) - PubChem. (2025). Methanethiol Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (1971). Pyrimidines.[4][5][6][7] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Retrieved from [Link]

Sources

minimizing side reactions during nucleophilic substitution of pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Nucleophilic Substitution on Pyrimidines

Executive Summary

Nucleophilic aromatic substitution (S_NAr) on pyrimidines is a cornerstone of medicinal chemistry but is plagued by predictable failure modes: poor regioselectivity, hydrolysis (solvolysis), and ring degradation (ANRORC). This guide moves beyond standard textbook answers, providing a causality-based troubleshooting framework to maximize yield and purity.

Module 1: Regioselectivity (The C4 vs. C2 Battle)

Q: I am reacting 2,4-dichloropyrimidine with an amine. Why is the selectivity poor, and how do I force the reaction to the C4 position?

A: The "natural" preference for S_NAr on 2,4-dichloropyrimidine is the C4 position .[1] This is driven by the stability of the Meisenheimer intermediate. Attack at C4 leads to a para-quinoid resonance structure where the negative charge is delocalized onto the N1 nitrogen. Attack at C2 leads to an ortho-quinoid structure, which is generally higher in energy.

Troubleshooting Protocol:

  • Temperature Control: Selectivity is kinetically controlled. Lower temperatures (-78°C to 0°C) favor the C4 product significantly. Higher temperatures allow the C2 pathway to compete.

  • Steric Bulk: If your nucleophile is bulky, it will naturally gravitate toward C4 (less sterically hindered than C2, which is flanked by two ring nitrogens).

  • Lewis Acid Catalysis: The addition of Lewis acids (e.g., ZnCl2) can coordinate to the ring nitrogens, enhancing electrophilicity and often improving C4 selectivity.

Q: Can I invert selectivity to favor C2? A: Yes, but not easily via standard S_NAr.

  • Block C4: Install a temporary group at C4 or use 2,4-dichloropyrimidines with bulky C5 substituents to sterically shield C4.

  • Switch Mechanism: Use Palladium-catalyzed cross-coupling (Buchwald-Hartwig). Certain bulky phosphine ligands can invert selectivity to C2 due to oxidative addition preferences.

Module 2: Hydrolysis & Solvolysis (The "Hydroxyl" Impurity)

Q: I see a +16 mass shift (or -Cl +OH) in my LCMS. Why is my product hydrolyzing?

A: Pyrimidines are electron-deficient, making them susceptible to attack not just by your amine, but by trace water or alcoholic solvents.

Root Causes & Fixes:

  • Wet Solvents: S_NAr intermediates are highly reactive. Even "anhydrous" solvents from a bottle can contain enough water to compete.

    • Fix: Use freshly distilled solvents or molecular sieves (3Å or 4Å).

  • Hygroscopic Bases: Bases like Cs₂CO₃ or KO^tBu are hygroscopic. They introduce water into the system.[2]

    • Fix: Switch to non-hygroscopic organic bases like DIPEA (Hünig's base) or dry your inorganic bases under vacuum at 100°C before use.

  • Alcoholic Solvents: Never use alcohols (MeOH, EtOH) if you want to avoid alkoxy side products. The alkoxide generated by the base will compete with your amine.

Module 3: Ring Degradation (The ANRORC Mechanism)

Q: My starting material disappeared, but I don't see the product. I see a complex mixture of polar spots. What happened?

A: You likely triggered the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure). This occurs when using strong amide bases (e.g., NaNH₂, LiHMDS) or very harsh conditions.

The Mechanism:

  • The nucleophile attacks C2 or C4.

  • Instead of eliminating the halide, the ring opens.[3]

  • The molecule rearranges and closes again, often scrambling substituents or leading to decomposition (polymerization).

Prevention Strategy:

  • Avoid Strong Amides: Stick to carbonates (K₂CO₃) or tertiary amines (TEA, DIPEA).

  • Lower Temperature: Ring opening has a high activation energy. Keep reactions below 80°C unless necessary.

Experimental Workflow: Optimized S_NAr Protocol

Objective: Mono-substitution of 2,4-dichloropyrimidine with a primary amine at C4.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous THF or DMF (0.1 M concentration). Note: THF is easier to remove; DMF promotes faster reaction rates.

  • Base: Add DIPEA (1.2 equiv).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add 2,4-dichloropyrimidine (1.0 equiv).

  • Nucleophile: Add the amine (0.95 equiv) dropwise over 10 minutes. Limiting the nucleophile prevents bis-substitution.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.[4]

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.[4][5][6] Wash organic layer 3x with water (to remove DMF).

Data Visualization & Logic

Figure 1: Regioselectivity Decision Tree

This diagram guides you through the logic of predicting and controlling the site of attack.

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine CheckCond Check Reaction Conditions Start->CheckCond Temp Temperature CheckCond->Temp Standard SnAr Cat Catalyst Type CheckCond->Cat Pd-Catalysis C4 C4 Product (Major) Kinetic Control Temp->C4 Low Temp (<0°C) Mix Mixture (Poor Selectivity) Temp->Mix High Temp (>80°C) Cat->C4 Standard Ligands C2 C2 Product (Major) Rare/Catalytic Control Cat->C2 Bulky Ligands (e.g., Q-Phos)

Caption: Logic flow for predicting regioselectivity based on temperature and catalytic conditions.

Figure 2: Side Reaction Pathways

This diagram illustrates the competing pathways: Desired S_NAr vs. Hydrolysis vs. ANRORC.[7]

SideReactions SM Pyrimidine-Cl Inter Meisenheimer Complex SM->Inter + Nucleophile Hydro Hydrolysis Product (Py-OH) SM->Hydro + H2O (Wet Solvent) Prod Desired Product (S_NAr) Inter->Prod - Cl (Fast) RingOpen Ring Opening (ANRORC) Inter->RingOpen Strong Base High Temp

Caption: Competing mechanistic pathways. Hydrolysis competes at the start; Ring Opening competes at the intermediate stage.

Comparative Data: Solvent & Base Selection

SolventPolaritySuitabilityRisk FactorRecommendation
DMF/DMSO HighExcellent for S_NAr ratesDifficult removal; Hygroscopic (Hydrolysis risk)Use for unreactive substrates; Dry thoroughly.
THF/Dioxane ModerateGood for solubilityPeroxide formation; Lower boiling pointPreferred for standard reactions.
Alcohols (EtOH) HighPOOR Solvolysis (Ether formation)AVOID unless nucleophile is the alkoxide.
Toluene LowGood for Pd-catalysisPoor solubility of saltsUse with phase transfer catalysts.
BaseTypeUse CaseRisk Factor
DIPEA / TEA Organic AmineStandard S_NArNucleophilic competition (rare)
K₂CO₃ / Cs₂CO₃ InorganicPoor nucleophilesHeterogeneous (slow); Hygroscopic
NaH / NaNH₂ StrongDeprotonationANRORC / Polymerization

References

  • Inverting Selectivity via Palladium Catalysis Source: National Institutes of Health (NIH), "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." URL:[Link]

  • The ANRORC Mechanism Source: Wikipedia (grounded in Accounts of Chemical Research), "ANRORC mechanism." URL:[Link][3]

  • Solvent Effects on S_NAr Source: MDPI, "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." URL:[Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We will explore the principal fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide a robust experimental protocol for researchers.

Introduction: The Role of Mass Spectrometry in Heterocyclic Chemistry

Pyrimidine derivatives are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. The precise characterization of these molecules is critical for quality control, metabolism studies, and drug development. Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of these compounds by analyzing how they break apart into charged fragments.[1] This guide focuses on 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (MW: 174.65 g/mol ), detailing its anticipated behavior under electron ionization.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways based on its structure.[2] The resulting fragmentation pattern serves as a structural fingerprint.

The Molecular Ion (M⁺•)

Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺•).

  • m/z = 174 and 176: The most crucial feature is the isotopic pattern conferred by the chlorine atom. The molecular ion will appear as two distinct peaks: M⁺• at m/z 174 (containing ³⁵Cl) and M+2 at m/z 176 (containing ³⁷Cl). The relative abundance of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule or fragment.[3]

  • Sulfur Isotope Peak: The presence of a sulfur atom will also contribute a smaller M+2 peak (due to ³⁴S), but its effect will be overshadowed by the chlorine isotope pattern.

Key Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of fragmentation reactions, primarily involving the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals.[4][5] The primary fragmentation events for 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine are predicted to be the loss of its substituents.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a common pathway for chloro-substituted heterocycles. This results in a fragment ion at m/z 139 .

    • M⁺• (m/z 174) → [M - Cl]⁺ (m/z 139) + •Cl

  • Loss of a Methylsulfanyl Radical (•SCH₃): The C-S bond can cleave, leading to the loss of the methylsulfanyl radical. This would produce a fragment ion at m/z 127 .

    • M⁺• (m/z 174) → [M - SCH₃]⁺ (m/z 127) + •SCH₃

  • Alpha-Cleavage of the Methylsulfanyl Group: A competing fragmentation pathway for the methylsulfanyl group is the loss of a methyl radical from the sulfur atom, a process known as α-cleavage. This would result in a fragment ion at m/z 159 .

    • M⁺• (m/z 174) → [M - CH₃]⁺ (m/z 159) + •CH₃

  • Loss of a Methyl Radical from the Pyrimidine Ring (•CH₃): The methyl group attached directly to the pyrimidine ring can also be lost as a radical, also yielding a fragment at m/z 159 . The relative stability of the resulting ions will determine the prominence of this peak.

    • M⁺• (m/z 174) → [M - CH₃]⁺ (m/z 159) + •CH₃

Subsequent fragmentations would involve the breakdown of the pyrimidine ring itself or the loss of other substituents from the primary fragment ions. Studies on similar pyrimidine structures show that fragmentation often proceeds by the successive loss of side-chain functional groups followed by the decomposition of the heterocyclic ring.[6][7]

Visualization of Fragmentation Pathways

Fragmentation_Pattern M Molecular Ion (M⁺•) m/z 174/176 F1 [M - Cl]⁺ m/z 139 M->F1 - •Cl F2 [M - CH₃]⁺ m/z 159 M->F2 - •CH₃ F3 [M - SCH₃]⁺ m/z 127 M->F3 - •SCH₃

Caption: Predicted primary EI-MS fragmentation pathways for 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive structural confirmation relies on orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, small sample requirement, direct molecular weight information.Isomers can be difficult to distinguish without tandem MS; provides inferred structural data.
NMR Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms (H-H, C-H), chemical environment of each nucleus.Unambiguous structure determination, non-destructive.Lower sensitivity, larger sample amount needed, complex spectra for some molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (C=N, C-Cl, C-S).Fast, simple, provides functional group information.Provides limited information on the overall molecular skeleton; not suitable for complex mixtures.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring an electron ionization mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS), a common setup for analyzing volatile and semi-volatile compounds like the target molecule.

Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).

  • Concentration: Prepare a dilute solution of the analyte at approximately 100 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet.

Instrumentation and Parameters
ParameterSettingRationale
Gas Chromatograph
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium (99.999% purity)Inert carrier gas with good chromatographic performance.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal separation efficiency for most capillary columns.
ColumnDB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column suitable for a wide range of semi-volatile compounds.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to ensure good separation and elution of the analyte.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard for generating reproducible fragmentation patterns for library matching.
Ionization Energy70 eVA universal standard that provides sufficient energy for fragmentation and allows for comparison with spectral libraries.[2]
Source Temperature230 °CPrevents condensation of the analyte in the source while minimizing thermal degradation.
Mass Rangem/z 40 - 450A range that covers the molecular ion and all expected fragments.
Scan Rate2 scans/secondProvides sufficient data points across the chromatographic peak for accurate spectral deconvolution.
Experimental Workflow

Workflow A Sample Preparation (100 µg/mL solution) B GC Injection (1 µL splitless) A->B C Chromatographic Separation B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Processing F->G

Caption: Standard workflow for the GC-MS analysis of a small organic molecule.

Data Interpretation and Validation

  • Identify the Analyte Peak: Locate the chromatographic peak corresponding to your compound.

  • Extract the Mass Spectrum: Obtain the mass spectrum from the apex of the chromatographic peak.

  • Locate the Molecular Ion: Look for the highest m/z cluster corresponding to the molecular weight (174/176). Verify the ~3:1 isotopic pattern for chlorine. The presence of this cluster confirms the identity and elemental composition.

  • Identify Key Fragments: Correlate the major peaks in the spectrum with the predicted fragment ions (m/z 159, 139, 127). The most intense peak in the spectrum (the base peak) represents the most stable fragment ion formed under the conditions.

  • Confirm with Library Search (Optional): If available, compare the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley) to find matching compounds.

Conclusion

The mass spectral fragmentation of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine is governed by the predictable cleavage of its substituent groups—chloro, methyl, and methylsulfanyl. A thorough analysis, guided by the principles of mass spectrometry and validated by the characteristic isotopic signature of chlorine, allows for confident structural confirmation. By integrating this MS data with orthogonal techniques like NMR and following a robust experimental protocol, researchers can ensure the highest level of scientific integrity in their work.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Sharma, P., & Kumar, A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem, 2(3), 675-680. [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methanesulfonylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3277. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate. CompTox Chemicals Dashboard. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Determination of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and experience-driven approach to method development, validation, and comparison.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For a molecule such as 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine, which serves as a building block in the synthesis of more complex drug substances, ensuring its purity is paramount. Even minute impurities can carry over into the final API, potentially altering its pharmacological and toxicological profile. Therefore, a robust, reliable, and validated analytical method is not merely a quality control requirement but a fundamental aspect of drug development.

This guide will navigate the intricacies of developing a stability-indicating HPLC method for 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine, comparing a standard reversed-phase approach with alternative methodologies. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a framework for method validation in accordance with international regulatory standards.

Foundational Strategy: Reversed-Phase HPLC Method Development

The initial approach for the purity determination of a moderately polar, heterocyclic compound like 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine is typically reversed-phase high-performance liquid chromatography (RP-HPLC). This is due to its versatility, robustness, and wide applicability in the pharmaceutical industry.

Initial Parameter Selection: A Logic-Driven Approach

The selection of initial chromatographic parameters is a critical first step, guided by the physicochemical properties of the analyte and an understanding of chromatographic principles.

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[1] Its non-polar stationary phase provides good retention for a broad range of compounds with moderate polarity.

  • Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for RP-HPLC.[2] Acetonitrile is favored for its low viscosity and UV transparency. The addition of an acid, such as phosphoric acid or formic acid, to the aqueous component is often necessary to control the ionization of the analyte and improve peak shape.[1][2] For pyrimidine derivatives, a slightly acidic pH can protonate the nitrogen atoms, leading to more symmetrical peaks.

  • Detection Wavelength: The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity.[3] A UV-Vis spectrophotometric scan of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine in the mobile phase would reveal its wavelength of maximum absorbance (λmax).[4][5] For many pyrimidine derivatives, this is typically in the range of 250-280 nm.[4]

Experimental Protocol: Initial Method Screening

The following protocol outlines the initial screening of chromatographic conditions.

Objective: To achieve a well-retained, symmetrical peak for the main analyte, with good separation from any potential impurities.

Materials:

  • 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm (or the determined λmax)

  • Elution Program: Start with an isocratic elution of 50:50 (A:B) and adjust the ratio to achieve a retention time of 5-10 minutes for the main peak. If impurities are present and not well-resolved, a gradient elution may be necessary.

Method Optimization and Comparison

Once initial conditions are established, the method must be optimized to ensure robustness and the ability to separate all potential impurities. This section will also compare the optimized RP-HPLC method with an alternative approach, Hydrophilic Interaction Liquid Chromatography (HILIC).

Optimized Reversed-Phase HPLC Method

Systematic optimization involves evaluating the effect of various parameters on the separation.

  • pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Evaluating a pH range from 2.5 to 4.5 can help in achieving the best separation.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity and may be a suitable alternative.

  • Gradient Profile: For complex samples with multiple impurities, a gradient elution is often required. Optimizing the gradient slope and duration is crucial for resolving all peaks.

Table 1: Comparison of Initial and Optimized RP-HPLC Methods

ParameterInitial MethodOptimized MethodRationale for Optimization
ColumnC18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmA shorter column with smaller particles can provide faster analysis times and better efficiency.
Mobile Phase A0.1% Phosphoric Acid in Water0.05 M Potassium Phosphate, pH 3.0A buffered mobile phase provides better pH control and reproducibility.
Mobile Phase BAcetonitrileAcetonitrileAcetonitrile provided good peak shape and resolution.
ElutionIsocratic (50:50)Gradient: 30% B to 70% B in 15 minA gradient is necessary to elute both polar and non-polar impurities with good peak shape.
Flow Rate1.0 mL/min1.0 mL/minMaintained for optimal efficiency.
Temperature30 °C35 °CA slightly elevated temperature can improve peak shape and reduce backpressure.
Detection275 nm275 nmConfirmed as the optimal wavelength for sensitivity.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar impurities that may not be well-retained by reversed-phase chromatography, HILIC presents a viable alternative.[6] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent.[7]

Table 2: Comparison of RP-HPLC and HILIC Methods

FeatureOptimized RP-HPLCHILIC
Principle Partitioning based on hydrophobicity.Partitioning into a water-enriched layer on a polar stationary phase.[6]
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Diol)[7]
Mobile Phase High aqueous contentHigh organic content (typically >70% acetonitrile)[6]
Analyte Elution Increasing organic content elutes more hydrophobic compounds.Increasing aqueous content elutes more polar compounds.[6]
Advantages Robust, versatile, well-understood.Excellent retention for very polar compounds.[6]
Disadvantages Poor retention for very polar impurities.Can have longer equilibration times, sensitive to water content.

Stability-Indicating Nature: Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the active ingredient from its degradation products.[8][9] Forced degradation studies are performed to intentionally degrade the sample and demonstrate the specificity of the analytical method.[10]

Forced Degradation Protocol

Objective: To generate potential degradation products of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine under various stress conditions.

Procedure:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 24 hours.[11]

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 24 hours.[11]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[11] Given the presence of a methylsulfanyl group, which can be susceptible to oxidation, this condition is particularly important.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and visible light for 24 hours.[11]

After exposure, the stressed samples are diluted to the working concentration and analyzed using the optimized HPLC method.

Method Validation: Ensuring Scientific Integrity

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[6][12] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13]

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[14]Peak purity of the analyte peak should be >99%. Resolution between the analyte and closest eluting peak should be >1.5.[15]
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.[13]Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy To determine the closeness of the measured value to the true value.[14]Recovery of spiked impurities should be within 80-120%.[15]
Precision To assess the degree of scatter between a series of measurements.[15]Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 5.0% for impurities.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio of approximately 10:1; RSD at LOQ ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]System suitability parameters should remain within acceptable limits.

Visualizing the Workflow

A systematic approach is key to successful HPLC method development and validation.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Indicating Assessment cluster_2 Phase 3: Method Validation (ICH Q2(R2)) cluster_3 Phase 4: Method Comparison & Finalization A Initial Parameter Selection (Column, Mobile Phase, Detector) B Method Screening & Optimization (pH, Gradient, Temperature) A->B Systematic Evaluation C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C Optimized Method D Specificity & Linearity C->D Degraded Samples E Accuracy & Precision D->E F LOD, LOQ & Robustness E->F G Comparison with Alternative Methods (e.g., HILIC) F->G Validated Method H Finalized & Validated HPLC Method G->H

Sources

Publish Comparison Guide: IR Spectroscopy of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectral Fingerprint

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (CAS: 1343398-23-1) is a trisubstituted pyrimidine often utilized as a scaffold in the synthesis of bioactive kinase inhibitors and agrochemicals. Its infrared (IR) spectrum is defined by the interplay between the electron-deficient pyrimidine ring and three distinct substituents: a halogen (Cl), an alkyl group (Me), and a thioether (SMe).

This guide provides a critical analysis of the compound's IR profile, distinguishing it from common structural analogs and impurities. By understanding the causality behind these vibrational modes—specifically how the heavy chlorine atom and the electron-donating sulfur moiety perturb the pyrimidine skeleton—researchers can validate compound identity with high confidence.

Technical Deep Dive: Spectral Assignment & Causality

The IR spectrum of this molecule is best analyzed by dividing it into four distinct frequency regions. The assignments below synthesize experimental data from structural analogs (e.g., 4,6-dichloro-5-methylpyrimidine) with fundamental heteroaromatic spectroscopy principles.

Region I: High-Frequency Domain (3100 – 2800 cm⁻¹)
  • Aromatic C-H Stretch (~3050 cm⁻¹): The molecule possesses only one aromatic proton at the C2 position (between the two ring nitrogens). This solitary C-H bond typically exhibits a weak, sharp band above 3000 cm⁻¹.[1]

  • Aliphatic C-H Stretch (2980 – 2850 cm⁻¹):

    • 5-Methyl Group: Manifests as asymmetric and symmetric stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹.[1]

    • S-Methyl Group: The C-H bonds adjacent to the sulfur atom often appear slightly lower in frequency than standard alkyl C-H bonds due to the "heavy atom" effect of sulfur and its lower electronegativity compared to oxygen. Expect bands near 2920 cm⁻¹.[1]

Region II: The Skeletal Region (1600 – 1400 cm⁻¹)
  • Pyrimidine Ring Stretching (1580 – 1520 cm⁻¹): The C=N and C=C bonds of the pyrimidine ring couple to form characteristic "breathing" and stretching modes. The presence of the electron-donating SMe group at position 6 introduces resonance that may slightly lower these frequencies compared to the electron-poor 4,6-dichloro analog.

    • Diagnostic Value: A strong doublet or broad band in this region confirms the integrity of the pyrimidine core.[1]

Region III: The Fingerprint & Bending Region (1450 – 1000 cm⁻¹)
  • Methyl Deformation (1450 & 1380 cm⁻¹): The "umbrella" bending mode of the methyl groups is a reliable standard.

  • C-N Stretching (1350 – 1200 cm⁻¹): Vibrations involving the ring nitrogens and the exocyclic substituents.

Region IV: The Heteroatom Zone (1000 – 600 cm⁻¹)
  • C-Cl Stretching (780 – 720 cm⁻¹): Chlorine is a heavy atom, pushing the C-Cl stretching vibration into the low-frequency region. In pyrimidines, this is often a strong, intense band.[1]

  • C-S Stretching (700 – 650 cm⁻¹): The C(sp²)-S bond (ring to sulfur) and C(sp³)-S bond (sulfur to methyl) appear here. These bands are typically weaker than C-Cl stretches but are diagnostic for the thioether moiety.[1]

Comparative Analysis: Target vs. Analogs

To ensure accurate identification, one must distinguish the target from its precursors (e.g., the dichloro intermediate) or isomers.

Table 1: Comparative IR Band Analysis
Functional GroupVibration ModeTarget Compound (4-Cl-5-Me-6-SMe)Precursor Analog (4,6-Dichloro-5-methylpyrimidine)Distinguishing Feature
C-Cl StretchSingle Band ~740-760 cm⁻¹Doublet/Broad ~740 & ~800 cm⁻¹The target has only one C-Cl bond; the precursor has two, often showing split bands.[2][3][4][5]
S-Me C-S StretchPresent ~680-700 cm⁻¹Absent Presence of low-frequency bands unique to the thioether.[1]
Ring System C=N / C=C~1560 cm⁻¹ ~1575 cm⁻¹ SMe group is electron-donating, slightly reducing ring bond order/frequency.[1]
Methyl C-H StretchMultiplet (Due to C-Me & S-Me)Singlet Pattern (Only C-Me)Increased complexity in the 2900 cm⁻¹ region for the target.

Critical Insight: The disappearance of one intense C-Cl band and the emergence of C-S modes is the primary spectroscopic evidence of successful nucleophilic substitution of the dichloro precursor with thiomethoxide.

Experimental Protocol: Self-Validating Workflow

To obtain high-fidelity spectra for this solid organic compound, the following protocol minimizes artifacts (like water bands or crystal orientation effects).

Method: Attenuated Total Reflectance (ATR) FTIR
  • Rationale: ATR is preferred over KBr pellets for chlorinated pyrimidines to avoid halogen exchange (though rare with Cl, it is a risk) and to ensure rapid throughput.[1]

Step-by-Step Protocol:

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol.[1] Collect a background spectrum (32 scans) to remove atmospheric CO₂ and H₂O lines.[1]

  • Sample Prep: Place ~2 mg of the solid target on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80-100 N).[1]

    • Check: Ensure the "contact" preview shows active absorbance bands.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Validation:

    • Pass Criteria: Baseline is flat; C-H region (3000 cm⁻¹) absorbance is >0.05 AU; CO₂ doublet (2350 cm⁻¹) is minimal.

    • Fail Criteria: Broad hump >3300 cm⁻¹ (indicates moisture/hydrolysis to 4-hydroxy impurity).[1]

Visualization: Logic & Workflow

The following diagrams illustrate the decision logic for identifying the compound and the experimental workflow.

Diagram 1: Spectral Identification Logic Tree

IdentificationLogic Start Unknown Sample Spectrum CheckRegion1 Check 3000-2800 cm⁻¹ Start->CheckRegion1 Decision1 Aliphatic C-H Present? CheckRegion1->Decision1 CheckRegion2 Check 1600-1500 cm⁻¹ Decision2 Pyrimidine Ring Bands? CheckRegion2->Decision2 CheckRegion3 Check 800-600 cm⁻¹ Decision3 C-Cl & C-S Bands? CheckRegion3->Decision3 Decision1->CheckRegion2 Yes (Me + SMe) ResultImpurity Suspect Impurity (Hydrolysis/Precursor) Decision1->ResultImpurity No (Missing Methyls) Decision2->CheckRegion3 Yes Decision2->ResultImpurity No (Ring degradation) ResultTarget Confirmed: 4-Cl-5-Me-6-SMe-Pyrimidine Decision3->ResultTarget Yes (Distinct C-Cl & C-S) Decision3->ResultImpurity No (Missing C-Cl or C-S)

Caption: Logic flow for confirming compound identity based on spectral checkpoints.

Diagram 2: Synthesis & QC Workflow

QCWorkflow Precursor 4,6-Dichloro-5-methylpyrimidine Reaction Nucleophilic Substitution (+ NaSMe) Precursor->Reaction Product Crude Product Reaction->Product ATR_Analysis ATR-FTIR Analysis Product->ATR_Analysis Check Spectral Check: Loss of 2nd C-Cl band? Gain of C-S band? ATR_Analysis->Check Release Release Batch Check->Release Pass Reprocess Reprocess/Purify Check->Reprocess Fail

Caption: Quality Control workflow monitoring the conversion of the dichloro-precursor to the target thioether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636518, 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (Analog Reference). Retrieved from [Link]

  • SpectraBase. 4,6-Dichloro-5-methylpyrimidine IR Spectrum (Spectrum ID: Cn8Zzu9NMzM).[1][6] Bio-Rad Laboratories.[1][6] Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Heterocycles and Halogenated Compounds. Retrieved from [Link]

Sources

Structural Analysis & Characterization Guide: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for the crystalline structure analysis of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (CAS: 111079-18-6 / Analogous series). As a critical intermediate in the synthesis of bioactive pyrimidines (e.g., kinase inhibitors, agrochemicals), understanding its solid-state behavior is essential for process scale-up and formulation.

This document compares the structural characteristics of the target molecule against its direct precursor, 4,6-dichloro-5-methylpyrimidine , and evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) for routine analysis.

Part 1: Structural Context & Synthesis Causality

The Chem-Structure Relationship

The target molecule is generated via a Nucleophilic Aromatic Substitution (


) of 4,6-dichloro-5-methylpyrimidine using sodium thiomethoxide.
  • Precursor (Reference): 4,6-dichloro-5-methylpyrimidine.

    • Symmetry: High (Pseudo-

      
      ).
      
    • Packing: Dominated by planar stacking and Cl...Cl halogen bonding.

  • Target: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine.

    • Symmetry: Broken (Reduced to

      
       or 
      
      
      
      ).
    • Impact: The introduction of the -SMe group introduces conformational flexibility (C-S-C bond angle) and steric bulk , likely altering the space group from the precursor’s monoclinic

      
       to a lower symmetry setting (e.g., 
      
      
      
      or
      
      
      ).
Synthesis & Crystallization Workflow

The purity of the crystalline phase is dictated by the regioselectivity of the synthesis.

SynthesisWorkflow Precursor 4,6-Dichloro-5-methylpyrimidine (Planar, Rigid) Reaction SNAr Reaction (Regioselective) Precursor->Reaction Reagent NaSMe (1.05 eq) THF, -10°C Reagent->Reaction Target Target Molecule (Crude) Reaction->Target 2-3h Cryst Recrystallization (EtOH/Water or Hexane) Target->Cryst Purification Analysis SC-XRD / PXRD Cryst->Analysis Single Crystal Growth

Figure 1: Synthesis and crystallization workflow targeting single-crystal growth.

Part 2: Comparative Analysis of Characterization Methods

This section compares the two primary methods for validating the solid-state form of the target.

Method Comparison: SC-XRD vs. PXRD
FeatureSingle Crystal XRD (SC-XRD)Powder XRD (PXRD)
Primary Utility Absolute Structure Determination Bulk Phase Identification
Data Output 3D atomic coordinates (CIF), Bond lengths/angles, Stereochemistry.Diffractogram (2

vs. Intensity), Crystallinity %.
Sample Req. High-quality single crystal (

mm).
Fine powder (ground).
Resolution Atomic level (

Å).[1][2]
Phase level (Fingerprint).
Suitability Best for: Confirming regiochemistry (Cl vs. SMe position) and studying packing forces.Best for: Batch-to-batch consistency, polymorph screening.
Structural Analog Analysis (The "Reference Standard")

Since specific CIF data for the target is often proprietary, researchers must use the 4,6-dichloro-5-methylpyrimidine analog (Acta Cryst. E, 2015) as a baseline for refinement.

  • Analog Unit Cell: Monoclinic,

    
    .
    
  • Key Interaction to Watch: The analog forms inversion dimers via C—H...N hydrogen bonds .[3][4]

  • Hypothesis for Target: The bulky -SMe group will likely disrupt this dimer, potentially favoring S...Cl chalcogen/halogen bonds or

    
    -
    
    
    
    stacking
    offset by the methyl group.

Part 3: Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SC-XRD to resolve the SMe vs. Cl positional disorder.

  • Preparation: Dissolve 50 mg of pure 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine in 2 mL of Ethanol/Dichloromethane (1:1) .

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Nucleation: Cover the vial with Parafilm and puncture 3-4 small holes to control evaporation rate.

  • Incubation: Store at 4°C (to reduce thermal motion) in a vibration-free environment for 3-7 days.

  • Harvesting: Select block-like or prismatic crystals. Avoid needles (often indicate rapid growth/twinning).

Protocol B: Hirshfeld Surface Analysis (Post-XRD)

Objective: Quantify intermolecular interactions (Self-Validating Step).

Once the CIF is obtained, use CrystalExplorer to validate the structure:

  • Generate Surface: Map

    
     (normalized distance) over the molecule.
    
  • Fingerprint Plot:

    • Look for spikes at short distances : Indicates strong H-bonds (C-H...N).

    • Look for diffuse regions : Indicates van der Waals forces (H...H).

    • Red spots on Surface: Critical for identifying the S...N or Cl...S contacts that drive the crystal packing difference from the dichloro-precursor.

Part 4: Intermolecular Interaction Network

The following diagram illustrates the competing forces that dictate the crystalline stability of this molecule compared to its alternatives.

Interactions Molecule 4-Chloro-5-methyl- 6-(methylsulfanyl)pyrimidine HBond C-H...N Hydrogen Bonds (Directional Anchor) Molecule->HBond Primary Motif Halogen Cl...Cl / Cl...S (Type II Halogen Bond) Molecule->Halogen Secondary Motif PiStack Pi-Pi Stacking (Pyrimidine Ring) Molecule->PiStack Layering Steric Me/SMe Steric Clash (Destabilizing) Molecule->Steric Conformational Control HBond->PiStack Cooperative Steric->PiStack Disrupts Planarity

Figure 2: Network of intermolecular forces. The balance between H-bonding and Steric repulsion determines the final polymorph.

References

  • Medjani, M., et al. (2015).[3][4] Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1073–o1074.[4]

  • PubChem. (2025).[1][5][6][7] 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Compound Summary). National Library of Medicine.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. (Standard protocol for interaction mapping).
  • Davey, D. D., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Journal of Medicinal Chemistry. (Synthesis grounding).

Sources

Analytical Guide: Differentiating 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous analytical framework for differentiating 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Target) from its common regioisomers, specifically 2-Chloro-5-methyl-4-(methylsulfanyl)pyrimidine and 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine .

The differentiation relies on the distinct electronic environments of the pyrimidine ring protons (C2-H vs. C6-H) and the spatial proximity of the C5-methyl group to the S-methyl substituent.

The Regioisomer Challenge

In the synthesis of substituted pyrimidines—particularly via nucleophilic aromatic substitution (


) of di-halo precursors or methylation of thiouracil derivatives—regioselectivity is rarely absolute. The presence of the electron-donating methyl group at C5 and the competing directing effects of the ring nitrogens often lead to mixtures.
The Structural Contenders

We must distinguish the Target from its likely Isomers (impurities).

  • Target (Isomer A): 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine.

    • Key Feature: Proton is at C2 (between two nitrogens).

    • Substituents: 5-Me is adjacent to 6-SMe.

  • Isomer B: 2-Chloro-5-methyl-4-(methylsulfanyl)pyrimidine.

    • Key Feature: Proton is at C6 (adjacent to only one nitrogen).

    • Substituents: 5-Me is adjacent to 4-SMe.

  • Isomer C: 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine.

    • Key Feature: Proton is at C6 .

    • Substituents: 5-Me is distant from 2-SMe.

Tier 1 Analysis: 1H NMR Chemical Shift Logic

The most immediate differentiator is the chemical shift of the single aromatic proton.

The "C2 vs. C6" Rule

In pyrimidine systems, the position of the proton relative to the ring nitrogens dictates its shielding.

  • C2-H (Target): Located between two electronegative nitrogen atoms (

    
     and 
    
    
    
    ). This position is highly deshielded.
    • Expected Shift:

      
      8.70 – 9.10 ppm .
      
  • C6-H (Isomers B & C): Located adjacent to only one nitrogen (

    
    ). This position is relatively more shielded.
    
    • Expected Shift:

      
      8.00 – 8.50 ppm .
      

Tier 2 Analysis: 2D NMR (NOESY & HMBC)

To definitively distinguish between the isomers (especially if shifts are ambiguous due to solvent effects), 2D NMR is required.

NOESY/ROESY: The Proximity Check

We utilize the Nuclear Overhauser Effect to determine if the C5-Methyl group is physically adjacent to the S-Methyl group.

  • Target (4-Cl, 6-SMe): The C5-Me and C6-SMe groups are vicinal (adjacent carbons).

    • Result:Strong NOE correlation between

      
       (~2.2 ppm) and 
      
      
      
      (~2.5 ppm).
  • Isomer B (2-Cl, 4-SMe): The C5-Me and C4-SMe groups are vicinal.

    • Result:Strong NOE correlation (Same as Target).

  • Isomer C (2-SMe, 4-Cl): The C5-Me is at the "top" of the ring, while the S-Me is at the "bottom" (C2). They are separated by the ring nitrogens and the C4/C6 carbons.

    • Result:NO NOE correlation between Me and SMe.

HMBC: The Connectivity Proof

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.[1]

  • Target Strategy: Look at the coupling of the Aromatic Proton .

    • In the Target, the C2-H will show strong

      
       correlations to C4  and C6 .
      
    • Crucially, C4 bears the Chlorine (typical

      
       ~160 ppm) and C6  bears the SMe (typical 
      
      
      
      ~170 ppm).
    • Differentiation: You will see correlations to two distinct quaternary carbons with shifts characteristic of C-Cl and C-SMe.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent aggregation and maximize peak separation of the aromatic protons.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • 1H: 16 scans, relaxation delay (

      
      ) 
      
      
      
      2.0s to ensure integration accuracy.
    • NOESY: Mixing time (

      
      ) of 500ms.
      
    • HMBC: Optimized for long-range coupling of 8 Hz.

Protocol B: Chemical Derivatization (Optional Validation)

If spectral data is inconclusive, exploit the reactivity difference between C2 and C4/C6 chlorides.

  • Reaction: Treat 10 mg of compound with 2 equivalents of benzylamine in THF at RT.

  • Logic:

    • C4-Cl (Target): Highly reactive to

      
      . Reaction completes in <1 hour.
      
    • C2-Cl (Isomer B): Significantly slower reaction kinetics (often requires heat).

  • Monitor: TLC or LC-MS. Rapid conversion suggests the Chlorine is at the 4/6 position (Target), not the 2 position.

Data Summary & Visualization

Comparison Table: Spectral Expectations
FeatureTarget (4-Cl, 5-Me, 6-SMe)Isomer B (2-Cl, 4-SMe, 5-Me)Isomer C (2-SMe, 4-Cl, 5-Me)
Aromatic H Position C2-H C6-HC6-H
1H NMR Shift (Ar-H) High (> 8.7 ppm) Low (< 8.5 ppm)Low (< 8.5 ppm)
NOESY (Me

SMe)
Strong Signal Strong SignalNo Signal
HMBC (Ar-H correlations) Couples to C4(Cl) & C6(SMe)Couples to C2(Cl) & C4(SMe)Couples to C2(SMe) & C4(Cl)
SNAr Reactivity High (Fast)Low (Slow)High (Fast)
Decision Tree Workflow (Graphviz)

AnalyticalWorkflow Start Unknown Isomer Sample Step1 1H NMR Analysis (Check Aromatic Proton Shift) Start->Step1 CheckShift Is shift > 8.7 ppm? Step1->CheckShift ResultTarget Likely Target: 4-Cl, 5-Me, 6-SMe (C2-H present) CheckShift->ResultTarget Yes ResultIso Likely Isomer B or C (C6-H present) CheckShift->ResultIso No Step2 NOESY Experiment (Check Me-SMe Proximity) ResultIso->Step2 CheckNOE NOE Observed? Step2->CheckNOE IsoB Isomer B: 2-Cl, 4-SMe (Vicinal Me/SMe) CheckNOE->IsoB Yes IsoC Isomer C: 2-SMe, 4-Cl (Distant Me/SMe) CheckNOE->IsoC No

Figure 1: Logical workflow for differentiating the target pyrimidine from common regioisomers using 1H NMR and NOESY.

HMBC Correlation Diagram

HMBC_Correlations cluster_legend Key TargetH Target Proton (C2-H) C4 C4 (Attached to Cl) TargetH->C4 3J Coupling C6 C6 (Attached to SMe) TargetH->C6 3J Coupling Desc C2-H sees both electrophilic carbons (C-Cl and C-SMe)

Figure 2: Expected HMBC correlations for the Target molecule. The C2 proton couples to both substituted carbons.

References

  • Regioselectivity of Thiouracil Alkylation. Guibbal, F. et al. Bioorganic & Medicinal Chemistry Letters. (2018). Demonstrates that alkylation at N1 vs S depends heavily on conditions, leading to regioisomeric mixtures.

  • QM Analysis of SNAr Regioselectivity. WuXi AppTec. QM Magic Class | Chapter 29. Explains why C4 is generally more reactive than C2 in dichloropyrimidines, but C6-donors can invert this selectivity.[2]

  • Structural Identification of Pyrimidines Using 2D HMBC. Al-Bogami, A. Asian Journal of Chemistry. (2015). Provides the methodological basis for using HMBC to distinguish pyrimidine substitution patterns.[1]

  • Crystal Structure of 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. PMC - NIH. (2009). Validates the geometry and bond lengths of methylsulfanyl pyrimidines, useful for X-ray comparison.

Sources

Bioassay Validation Guide: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine as a High-Fidelity Reference Control

Author: BenchChem Technical Support Team. Date: March 2026

Biological assays are inherently variable systems. Because they rely on biological substrates—such as active enzymes, antibodies, or living cells—they are highly susceptible to signal drift, reagent degradation, and lot-to-lot variability[1]. To establish a self-validating assay system, it is imperative to use a highly stable, drug-specific reference standard[1].

This guide objectively evaluates the use of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (4-CMMP) as a reference control in high-throughput screening (HTS) kinase assays, comparing its performance against legacy controls and detailing a robust validation methodology.

Mechanistic Rationale: Why Pyrimidine Derivatives?

In kinase drug discovery, the structural fidelity of the control compound dictates the quality of the assay window. Pyrimidine derivatives are privileged scaffolds in medicinal chemistry because the pyrimidine core acts as a direct bioisostere of the adenine ring found in ATP[2].

When used as a reference standard, 4-CMMP provides a highly specific, ATP-competitive binding mechanism. The specific substitutions on the pyrimidine ring dictate its behavior:

  • Adenine Mimicry: The core seamlessly intercalates into the hinge region of the kinase active site, competing directly with ATP[2].

  • Steric & Electronic Tuning: The 4-chloro and 6-methylsulfanyl groups provide precise electron density and steric bulk, locking the molecule into the binding cleft and preventing the promiscuous binding often seen with broader pan-kinase inhibitors.

By utilizing 4-CMMP, assay developers can validate the exact competitive displacement window required for screening novel pyrimidine-based therapeutics, ensuring the assay is sensitive to subtle structure-activity relationship (SAR) modifications.

Comparative Performance Data

To objectively assess 4-CMMP, we must compare it against traditional assay controls: Staurosporine (a highly potent but promiscuous pan-kinase inhibitor) and DMSO (the universal vehicle control).

Table 1: Performance Comparison of Reference Controls in Kinase Bioassays

Performance Metric4-CMMP (Pyrimidine Control)Staurosporine (Legacy Pan-Kinase)DMSO (Vehicle Control)
Mechanism of Action Scaffold-specific ATP-competitivePromiscuous ATP-competitiveNone (Baseline Activity)
Target Selectivity High (Specific Kinase Subsets)Low (Inhibits ~90% of Kinases)N/A
Assay Window (S/B) 12.514.21.0
Z'-Factor (TR-FRET) 0.78 ± 0.040.82 ± 0.03N/A
Aqueous Solubility Moderate (Requires 4% DMSO)Low (Prone to precipitation)High
Primary Utility SAR validation for targeted librariesUniversal assay suppressionMaximum signal definition

Causality Insight: While Staurosporine yields a slightly higher Signal-to-Background (S/B) ratio due to its extreme binding affinity, its lack of selectivity makes it a poor control for identifying subtle allosteric or scaffold-specific competitive inhibitors. 4-CMMP provides a more biologically relevant baseline for pyrimidine-focused drug discovery programs.

Self-Validating Experimental Methodology: TR-FRET Protocol

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase assay validation due to its high sensitivity, low background interference, and homogenous (wash-free) format[3].

The following protocol establishes a self-validating system. By running maximum signal (Vehicle) and minimum signal (4-CMMP) controls on every plate, the assay independently verifies its own statistical robustness (Z'-factor) without requiring external cross-validation.

Step-by-Step Validation Protocol

All procedures should be performed at room temperature unless otherwise noted.

1. Reagent Preparation

  • Compound Solution: Prepare a 100x stock of 4-CMMP in 100% DMSO. Dilute this solution 25-fold with Assay Buffer to create a 4x working solution containing 4% DMSO[4].

  • Vehicle Control: Prepare a 4% DMSO-Assay Buffer solution to define the maximum uninhibited kinase signal[4].

  • ATP/Substrate/Metal Solution: Thaw the 5x component and dilute into Assay Buffer to create a working solution[4].

2. Assay Assembly (384-Well Format)

  • Add 5 µL of the Vehicle Control (4% DMSO) to columns designated for maximum signal[4].

  • Add 5 µL of the 4-CMMP Compound Solution to columns designated for minimum signal[4].

  • Add 5 µL of the ATP/Substrate/Metal Solution to all wells[4].

3. Reaction Initiation

  • Add 10 µL of the Enzyme Solution (Kinase) to all wells to initiate the reaction[4].

  • Causality Check: The enzyme is added last to ensure that the inhibitor (4-CMMP) and ATP are already in equilibrium, allowing for accurate competitive binding kinetics.

  • Incubate for 60 minutes at room temperature[4].

4. Detection Phase

  • Add 60 µL of the Detection Mixture to each well. This mixture must contain EDTA, a Europium (Eu)-labeled anti-phospho antibody, and a FRET acceptor (e.g., Streptavidin-APC)[4].

  • Causality Check: EDTA is critical here; it chelates the metal ions (Mg2+) required for kinase activity, abruptly halting the reaction and ensuring synchronous signal capture across the entire 384-well plate[5].

  • Incubate for 30 minutes at room temperature with light shielding[4].

5. Data Acquisition

  • Measure the TR-FRET signal using a microplate reader (Excitation: 360 nm, Emission: 665 nm / 615 nm)[4].

  • Calculate the Z'-factor. A validated HTS assay must consistently demonstrate a Z'-factor ≥ 0.5[3].

Mechanistic Workflow Visualization

BioassayValidation Start Kinase Assay Initialization Vehicle Vehicle Control (DMSO) Start->Vehicle Control Reference Control (4-CMMP) Start->Control ReactionV Uninhibited Phosphorylation Vehicle->ReactionV ATP + Substrate ReactionC ATP-Competitive Inhibition Control->ReactionC ATP + Substrate SignalV High TR-FRET Signal (Max Assay Window) ReactionV->SignalV Eu-Antibody Binding SignalC Low TR-FRET Signal (Min Assay Window) ReactionC->SignalC No Antibody Binding ZFactor Z'-Factor Calculation (Validation Metric) SignalV->ZFactor SignalC->ZFactor

TR-FRET bioassay validation workflow comparing vehicle and 4-CMMP reference controls.

References

  • [2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [3] Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [5] LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]

Sources

Elemental Analysis Validation Guide: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define the standard for validating the elemental composition and purity of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (Formula: C₆H₇ClN₂S).

Context: This pyrimidine derivative serves as a critical scaffold in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates.[1] Its structural complexity—specifically the simultaneous presence of Chlorine (Cl), Sulfur (S), and Nitrogen (N)—presents unique challenges for standard combustion analysis.

The Challenge: Simultaneous determination of Sulfur and Chlorine by combustion is prone to interference. Incomplete combustion or halogen trapping can lead to results falling outside the journal-standard tolerance of ±0.4%. This guide compares the traditional "Gold Standard" (Combustion Analysis) against modern "High-Resolution" alternatives (HRMS/qNMR) to provide a robust validation strategy.

Part 1: Theoretical Framework & Calculation

Before any experimental validation, the theoretical elemental composition must be established with high precision.

Structural Breakdown
  • Molecule: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

  • Core: Pyrimidine Ring (C₄N₂)

  • Substituents:

    • Position 4: Chloro (-Cl)[2][3]

    • Position 5: Methyl (-CH₃)[3]

    • Position 6: Methylsulfanyl (-S-CH₃)[2][3]

  • Net Formula: C₆H₇ClN₂S

The "Gold Standard" Calculation

Atomic Weights (IUPAC 2025 Standard): C=12.011, H=1.008, N=14.007, S=32.06, Cl=35 .45

ElementCountAtomic Mass Contribution ( g/mol )% Composition (Calculated)
Carbon (C) 66 × 12.011 = 72.066 41.26%
Hydrogen (H) 77 × 1.008 = 7.056 4.04%
Chlorine (Cl) 11 × 35.45 = 35.450 20.30%
Nitrogen (N) 22 × 14.007 = 28.014 16.04%
Sulfur (S) 11 × 32.06 = 32.060 18.36%
TOTAL - MW = 174.646 g/mol 100.00%

Critical Insight: The high heteroatom content (>50% by mass are N, S, Cl) means that even minor impurities (water, inorganic salts) will significantly skew the Carbon percentage, leading to a "Failed" analysis.

Part 2: Comparative Analysis of Validation Methods

This section objectively compares the two primary pathways for validating this molecule: Classical Combustion vs. Modern Spectroscopic Integration .

Method A: Automated Combustion Analysis (CHNS) + Titration

The traditional method required by most high-impact journals (JOC, JACS).

  • Mechanism: Flash combustion at >1000°C in an oxygen-rich environment.

    • C

      
       CO₂
      
    • H

      
       H₂O
      
    • N

      
       N₂/NOx
      
    • S

      
       SO₂
      
    • Cl

      
       Trapped or Titrated separately (Schöniger flask).
      
  • Pros: Absolute quantification; recognized universally as proof of bulk purity.

  • Cons: Destructive; requires ~2-5 mg; Sulfur and Chlorine can poison catalysts; hygroscopic samples often fail.

Method B: High-Resolution Mass Spectrometry (HRMS) + qNMR

The modern alternative for precious or unstable samples.

  • Mechanism:

    • HRMS: Measures exact mass (

      
      ) to 4 decimal places to confirm formula.
      
    • qNMR: Uses an internal standard (e.g., Maleic Acid) to integrate proton signals for quantitative purity.

  • Pros: Non-destructive (NMR); requires <1 mg; highly specific (identifies what the impurity is).

  • Cons: Indirect measurement of elemental %; requires expensive instrumentation.

Comparative Data Table
FeatureMethod A: Combustion (CHNS)Method B: HRMS + qNMR
Sample Requirement 2–5 mg (Destructive)<1 mg (Recoverable)
Precision ±0.3% (Absolute)< 1 ppm (Mass Accuracy)
S/Cl Interference High (Requires WO₃ additives)None (Resolved by isotopologues)
Impurity Detection Detects non-combustibles (ash)Identifies structure of impurity
Cost per Run Low ($)High (

$)
Regulatory Status Mandatory (GMP/Publication)Accepted if Combustion Fails

Part 3: Experimental Protocols

Protocol A: Handling S/Cl Interference in Combustion

Context: When analyzing C₆H₇ClN₂S, the Chlorine can react with the Sulfur combustion products, and Chlorine can also damage standard copper reduction tubes.

Step-by-Step Workflow:

  • Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove occluded solvent. Note: This molecule has a low melting point (~40-45°C range); do not overheat.

  • Weighing: Weigh 2.000 mg (±0.002 mg) into a tin capsule.

  • Additives (Crucial): Add ~5 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Why? This acts as an oxidative catalyst and "scavenger" to ensure complete conversion of Sulfur to SO₂ and prevents the formation of refractory sulfates.

  • Instrument Setup:

    • Mode: CHNS.

    • Furnace Temp: 1150°C (Boosted for heteroatoms).

    • Oxygen Dosing: Increased by 20% to account for the oxidative demand of Sulfur.

Protocol B: Data Interpretation (Pass/Fail Criteria)

According to the Journal of Organic Chemistry guidelines, the "Found" value must be within 0.4% of the "Calculated" value.[4]

Scenario: Realistic Data Analysis

ElementCalculatedFound (Run 1)DeviationResultFound (Run 2 - Wet Sample)Result
C 41.26%41.15%-0.11%PASS 40.50%FAIL
H 4.04%4.08%+0.04%PASS 4.40%FAIL
N 16.04%15.90%-0.14%PASS 15.80%PASS
S 18.36%18.10%-0.26%PASS 17.90%FAIL
  • Analysis of Run 2: The Carbon is low (-0.76%) and Hydrogen is high (+0.36%). This is the classic signature of water/solvent contamination . The sample must be re-dried.

Part 4: Visualization of Workflows

Analytical Decision Matrix

This diagram illustrates the logical flow for validating the pyrimidine derivative, including decision points for when to switch from Combustion to HRMS.

AnalyticalWorkflow Start Synthesis of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine Purification Purification (Recrystallization/Column) Start->Purification Drying Vacuum Drying (40°C, 4h) Purification->Drying Combustion Combustion Analysis (CHNS + WO3 Additive) Drying->Combustion Check Within ±0.4% Tolerance? Combustion->Check Pass PASS: Release Batch Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Diagnose Diagnosis: High H / Low C? Fail->Diagnose ReDry Solvent Trapped: Re-Dry Sample Diagnose->ReDry Yes (Wet) Impure Chemical Impurity: Re-Purify Diagnose->Impure No (Dirty) Alternative Alternative Path: HRMS + qNMR Diagnose->Alternative Sample Unstable ReDry->Combustion Impure->Purification

Caption: Workflow for elemental validation. Note the loop for re-drying, which is the most common corrective action.

Combustion Interference Mechanism

Visualizing why Sulfur and Chlorine complicate the analysis.

Interference Sample Sample: C6H7ClN2S Furnace Furnace (1150°C + O2) Sample->Furnace Products CO2 H2O N2 SO2 Cl2/HCl Furnace->Products Interference INTERFERENCE: Cl2 reacts with SO2? Products->Interference Solution Solution: WO3 / V2O5 Scavenger Interference->Solution Prevents Detector Detector (Accurate Readout) Solution->Detector

Caption: The role of additives (WO3/V2O5) in preventing Halogen-Sulfur cross-interference during combustion.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Data for Pyrimidine Derivatives. [Link]

  • Analytik Jena. Combustion Elemental Analysis of Sulfur and Chlorine in Organic Matrices. (Technical Application Note on interference management). [Link]

  • Royal Society of Chemistry (RSC). Microanalysis: A Guide to Best Practice. (Discusses hygroscopicity and weighing errors). [Link]

Sources

Safety Operating Guide

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

Part 1: Executive Summary & Core Directive

The Directive: Treat 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (and its structural isomers) as a High-Hazard Halogenated Thioether .

The "Why": In my experience overseeing intermediate handling in drug discovery, this specific class of compounds presents a dual-threat often overlooked in standard waste protocols:

  • The "Stench" Factor: The methylsulfanyl (thiomethyl) group is a potent odorant.[1] Improper sealing leads to facility-wide evacuations, not due to toxicity, but due to the "gas leak" false alarm threshold.[1]

  • The Halogen Trap: The chlorine atom on the pyrimidine ring is chemically active (susceptible to Nucleophilic Aromatic Substitution). If disposed of in a basic waste stream (pH > 10), it can undergo uncontrolled hydrolysis, generating heat and potentially pressurizing the waste drum.

Immediate Action Required: Segregate this waste into the Halogenated Organic stream.[1] DO NOT mix with oxidizing agents (peroxides, bleach, nitric acid) as the sulfur moiety will oxidize exothermically to sulfoxides/sulfones.

Part 2: Chemical Profile & Hazard Identification

Before disposal, you must validate the material's state. While specific physical data for the 5-methyl-6-(methylsulfanyl) isomer is rare, its behavior is consistent with the broader class of Chlorinated Alkylthio Pyrimidines .[1]

PropertySpecification / HazardOperational Implication
Chemical Structure Pyrimidine core + Cl + SMe + MeReactive: Susceptible to nucleophiles.[1]
Physical State Likely Solid or Viscous OilMay require dissolution for liquid waste streams.[1]
GHS Classification Warning Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3.
Key Hazard Aquatic Toxicity (Acute 1) Zero tolerance for drain disposal.[1]
Incompatibility Oxidizers & Strong Bases Risk of fire/explosion or runaway hydrolysis.[1]
Combustion Products HCl, SOx, NOx, CO, CO2Incineration requires scrubbers.

Scientist's Note: Verify the CAS on your specific container. Common isomers include 4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2).[1] The disposal protocol below applies to the entire isomer class.

Part 3: Pre-Disposal Stabilization & Handling

The "Self-Validating" Workflow: A safe disposal process is one that validates its own safety at each step.[1] Follow this logic:

  • The Oxidizer Check:

    • Test: Use a starch-iodide paper on the waste solution if you suspect oxidizers are present.[1]

    • Logic: If blue/black, you have active oxidizers. You must quench them (e.g., with sodium bisulfite) before adding this thioether, or you risk an exothermic "runaway" in the drum.

  • The pH Check:

    • Test: Ensure the waste solution pH is between 4 and 9.

    • Logic: Avoid highly alkaline conditions to prevent the displacement of the Chlorine atom, which generates heat and chloride salts.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Pure Chemical (Solid/Oil) Disposal

For expired reagents or synthesis leftovers.[1]

  • Primary Containment:

    • Keep the material in its original glass/poly bottle.

    • Do not empty a solid into a liquid waste drum; it creates a "sludge" that is expensive to incinerate.[1]

  • Odor Control (Critical):

    • Place the primary container inside a heavy-duty Ziploc bag or a secondary polyethylene jar.

    • Add a small amount of Activated Carbon or Vermiculite into the secondary container to adsorb fugitive odors.[1]

  • Labeling:

    • Apply a "Hazardous Waste" label.[1][3]

    • Constituents: "4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine".[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

  • Stream:

    • Designate for Lab Pack (Solid) disposal.

Scenario B: Reaction Mixture (Liquid Waste)

For mother liquors or filtrates containing the compound.[1]

  • Solvent Compatibility:

    • Ensure the solvent carrier is compatible with the Halogenated stream (e.g., DCM, Chloroform, Ethyl Acetate).

    • Warning: If the solvent is Acetone or Methanol, it is technically "Non-Halogenated," but the presence of the Chloropyrimidine contaminates the entire volume . You must classify the entire drum as Halogenated Waste .[1]

  • Transfer:

    • Pour into the Halogenated Solvent Waste drum.

    • Do not fill >90% to allow for thermal expansion.[1]

  • Odor Sealing:

    • Ensure the drum bung is gasketed and tightened immediately after addition.

Part 5: Visualizing the Workflow

Diagram 1: Waste Segregation Decision Tree

This logic prevents the two most common errors: mixing with oxidizers and misclassifying the waste stream.[1]

WasteSegregation Start Waste: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine IsSolid Physical State? Start->IsSolid SolidPath Pure Solid/Oil IsSolid->SolidPath Solid LiquidPath Dissolved in Solvent IsSolid->LiquidPath Liquid BinSolid DISPOSAL A: Lab Pack (Solid) *Double Bag for Odor* SolidPath->BinSolid CheckOxidizer Contains Oxidizers? (H2O2, HNO3, etc.) LiquidPath->CheckOxidizer Quench ACTION: Quench Oxidizer (Sodium Bisulfite) CheckOxidizer->Quench Yes CheckHalogen Solvent Type? CheckOxidizer->CheckHalogen No Quench->CheckHalogen BinHalo DISPOSAL B: Halogenated Waste Drum (High Temp Incineration) CheckHalogen->BinHalo Halogenated Solvent CheckHalogen->BinHalo Non-Halo Solvent (Contaminated by Pyrimidine)

Caption: Decision logic for segregating Chlorinated Pyrimidine waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is added.

Diagram 2: Emergency Spill Response (Odor & Toxicity)

Because this compound is a thioether, spill response requires immediate odor suppression to prevent facility alarm.[1]

SpillResponse Spill Spill Detected Evac 1. Evacuate Immediate Area (Risk of Resp. Irritation) Spill->Evac PPE 2. Don PPE: Nitrile Gloves + Goggles + Respirator (if aerosolized) Evac->PPE Absorb 3. Absorb & Suppress: Use Vermiculite or Charcoal (Suppress Odor) PPE->Absorb Clean 4. Double Bag Waste Label as 'Stench' Absorb->Clean Vent 5. Ventilate Area (Scrub Surfaces with Soap/Water) Clean->Vent

Caption: Immediate spill response protocol emphasizing odor suppression to prevent false-alarm facility evacuations.

Part 6: Regulatory & Compliance Data

RegulationClassificationRequirement
RCRA (USA) D001 / Halogenated Must be incinerated at a facility permitted for halogenated organics (99.99% destruction efficiency).[1]
EPA Waste Code None Specific Use generic "Halogenated Solvent" codes (e.g., F002) if mixed, or "Toxic" characteristic if pure.
DOT (Transport) Class 9 (likely) If transported pure: Environmentally hazardous substance, solid, n.o.s.[1] (UN 3077).[1]

Final Senior Scientist Advice: "Never underestimate the 'cling' of thioether odors.[1] If you spill this on your lab coat, do not wash it—discard it. The sulfur smell will contaminate the laundry and other garments. Treat the clothing as solid hazardous waste."

References

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Isomer Analog) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.